5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(1,3-15N2)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEDURHPFVXALT-KUBOYCFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)[15NH]C(=O)[15NH]2)C3=CC=C(C=C3)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: Properties, Applications, and Bioanalytical Methodologies
Executive Summary
This technical guide provides a comprehensive overview of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, a stable isotope-labeled (SIL) internal standard of paramount importance in modern bioanalysis. We will delve into its core chemical properties, the rationale behind its specific isotopic labeling pattern, and its critical application in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and toxicokinetic (TK) studies. A detailed, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is provided, grounded in established regulatory principles.
Introduction: The Analyte and Its Labeled Analog
2.1 The Parent Compound: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)
The unlabeled parent compound, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), is the principal and pharmacologically inactive metabolite of Phenytoin, a widely used anticonvulsant drug.[1][2][3][4] Phenytoin undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzymes CYP2C9 and CYP2C19, which hydroxylate one of the phenyl rings to form p-HPPH.[2][3] Over 60% of a phenytoin dose is eventually excreted in the urine as a glucuronide conjugate of p-HPPH.[2]
Given Phenytoin's narrow therapeutic window and complex pharmacokinetics, accurately monitoring its levels and that of its major metabolite is crucial for effective and safe patient management.[5][6] This necessitates highly sensitive and specific bioanalytical methods.
2.2 The Internal Standard: this compound
This compound is the stable isotope-labeled analogue of p-HPPH. It is chemically identical to the analyte of interest (p-HPPH) but has a different mass due to the incorporation of heavy isotopes.[7] This key difference allows it to be distinguished by a mass spectrometer. In quantitative bioanalysis, particularly LC-MS/MS, a known and constant concentration of the SIL internal standard (IS) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[8][9]
The fundamental principle is that the SIL-IS will behave nearly identically to the analyte during every step of the procedure—extraction, chromatography, and ionization.[7][10] Any sample loss or variability, including matrix effects (ion suppression or enhancement), will affect both the analyte and the IS to the same degree.[10] By measuring the ratio of the analyte's response to the IS's response, one can achieve highly accurate and precise quantification, effectively canceling out procedural variability.[7] This makes SIL internal standards the "gold standard" for quantitative mass spectrometry.[6][11][12]
Physicochemical Properties and Labeling Rationale
The utility of this specific internal standard is derived directly from its structure and the strategic placement of its isotopic labels.
3.1 Core Chemical Structure
The base molecule is a hydantoin ring substituted at the 5-position with both a phenyl group and a 4-hydroxyphenyl group.
Caption: Chemical structure of p-HPPH with labeling sites indicated.
3.2 Summary of Chemical Properties
| Property | Value (Unlabeled p-HPPH) | Value (Labeled IS) | Source |
| Chemical Formula | C₁₅H₁₂N₂O₃ | C₁₅H₇D₅¹⁵N₂O₃ | [1][13] |
| Average Molecular Weight | 268.27 g/mol | ~275.29 g/mol | [1][13] |
| Monoisotopic Mass | 268.084792 Da | 275.122849 Da | [1] |
| Mass Difference | N/A | +7.038057 Da | Calculated |
| Physical Form | Solid, White to Off-White | Solid | [4][14] |
| Melting Point | >300 °C | Not specified, assumed similar | [4][14] |
| Solubility | Soluble in DMF:MeOH (2:1) | Assumed similar | [4][14] |
3.3 Rationale for D5 and 15N2 Labeling
The choice of five deuterium atoms and two nitrogen-15 atoms is a deliberate and expert decision designed to create a robust and reliable internal standard.
-
Significant Mass Shift: The combination of D5 and 15N2 provides a total mass increase of +7 Da. This large shift is crucial to move the mass-to-charge ratio (m/z) of the internal standard far away from the natural isotopic distribution of the unlabeled analyte. This minimizes the risk of isotopic crosstalk, where a minor isotopic peak of the analyte could interfere with the signal of the IS, or vice versa, ensuring accurate measurement even at the lower limit of quantification (LLOQ).
-
Metabolic Stability: The five deuterium atoms are placed on the non-hydroxylated phenyl ring. This position is not subject to the primary metabolic transformation (hydroxylation) that Phenytoin undergoes. Placing labels on a metabolically stable part of the molecule is critical to prevent the loss of labels in vivo or during sample processing, which would compromise quantitation.
-
Chemical Stability: Deuterium labels on an aromatic ring are not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., water), unlike labels placed on more labile positions (e.g., -OH or -NH groups).
-
Dual Labeling Redundancy: The use of both ¹⁵N and D provides robustness. The two ¹⁵N atoms are incorporated into the core hydantoin structure, which is also chemically stable. This dual-labeling strategy ensures a clear mass difference and provides multiple options for selecting unique precursor-product ion transitions in tandem mass spectrometry (MS/MS), further enhancing specificity.
Caption: Mass shift principle for separating analyte and IS signals.
Application in Quantitative Bioanalysis (LC-MS/MS)
The primary and indispensable role of this compound is as an internal standard for the quantification of p-HPPH in biological matrices such as plasma, serum, and brain tissue using LC-MS/MS.[5] This technique offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies submitted to regulatory agencies like the FDA.[6][12][15]
4.1 The Bioanalytical Workflow
A typical workflow involves several key stages where the internal standard plays a vital role.
Caption: Standard bioanalytical workflow using an internal standard.
4.2 Causality in the Workflow
-
Why Spike First? The IS must be added at the earliest possible stage to account for variability and loss in all subsequent steps.[7] Adding it later would negate its purpose for the preceding steps.
-
Why LC Separation? Although MS/MS is highly selective, chromatographic separation is crucial. It separates the analyte and IS from other matrix components that could cause ion suppression. The SIL-IS should co-elute perfectly with the analyte to ensure they experience the exact same matrix effects at the same time.[7]
-
Why Tandem MS (MS/MS)? Using Multiple Reaction Monitoring (MRM) mode provides a second dimension of specificity. A specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This process is highly selective and drastically reduces background noise, enabling low limits of quantification.[6][16]
Exemplar Bioanalytical Protocol
This protocol describes a robust method for the quantification of p-HPPH in human plasma. It is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][12][17][18]
5.1 Materials and Reagents
-
Analyte: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) reference standard
-
Internal Standard: this compound (p-HPPH-D5-15N2)
-
Control human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18 MΩ·cm
5.2 Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of p-HPPH reference standard. Dissolve in MeOH to a final concentration of 1 mg/mL.
-
IS Stock (1 mg/mL): Accurately weigh ~1 mg of p-HPPH-D5-15N2. Dissolve in MeOH to a final concentration of 1 mg/mL.
-
IS Working Solution (50 ng/mL): Perform serial dilutions of the IS Stock solution with 50:50 ACN:Water to create a working internal standard solution at 50 ng/mL. This solution will be used for spiking samples.
-
Calibration Standards & QCs: Prepare a series of working stock solutions of the analyte by serially diluting the Analyte Stock. Spike these into control plasma to create calibration standards (e.g., 1, 5, 20, 100, 500, 1500, 2000 ng/mL) and quality control (QC) samples (e.g., LLOQ, Low, Mid, High).
5.3 Sample Preparation: Protein Precipitation (PPT) This method is chosen for its speed and simplicity, suitable for many research applications.
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to each tube.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 100 µL of deionized water to the vial to reduce solvent strength for better chromatography.
-
Cap the vial and vortex briefly. The sample is ready for injection.
5.4 LC-MS/MS Instrumentation and Parameters These are typical starting parameters and must be optimized for the specific instrument used.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[19]
-
MRM Transitions (Hypothetical - Must be Optimized):
-
p-HPPH (Analyte): Q1: 269.1 → Q3: 166.1
-
p-HPPH-D5-15N2 (IS): Q1: 276.1 → Q3: 171.1
-
5.5 Method Validation A full validation according to FDA guidelines is required for use in regulated studies.[8][12][18] This involves demonstrating:
-
Selectivity and Specificity: Absence of interference from endogenous matrix components.
-
Accuracy and Precision: Intra- and inter-day analysis of QCs must be within ±15% (±20% at LLOQ).
-
Calibration Curve: Linearity over the defined concentration range (e.g., r² > 0.99).
-
Sensitivity (LLOQ): The lowest concentration quantifiable with acceptable accuracy and precision.[9]
-
Matrix Effect: Assessed by comparing the response in post-extraction spiked samples to the response in a neat solution.
-
Recovery: Extraction efficiency of the analyte and IS.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).
Conclusion
This compound is not merely a chemical reagent but a critical enabling tool for high-quality bioanalysis. Its carefully designed structure, featuring a high and stable isotopic mass shift, allows it to serve as an ideal internal standard. When incorporated into a properly validated LC-MS/MS method, it compensates for procedural variability and matrix effects, ensuring the generation of accurate, precise, and reliable data. This level of analytical rigor is indispensable for advancing drug development programs and ensuring patient safety in clinical settings.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
National Measurement Institute. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2022). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science, 45(14), 2529-2542. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
-
ClinPGx. (n.d.). hydroxyphenytoin. Retrieved from [Link]
-
Neupsy Key. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. Retrieved from [Link]
-
Science Alert. (n.d.). Molecular Modelling Analysis of the Metabolism of Phenytoin. Retrieved from [Link]
-
Patel, P. N., et al. (2018). Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology, 11(11), 4843-4851. Retrieved from [Link]
-
Grandjean, L., et al. (2023). Development and Validation of a LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. GSASA Proceedings. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]
-
Grandjean, L., et al. (2023). Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva. PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
-
Okada, Y., et al. (2000). Phenytoin and its metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin, show bone resorption in cultured neonatal mouse calvaria. Japanese Journal of Pharmacology, 82(1), 82-84. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. PubChem Compound Summary for CID 17732. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-5-phenyl D5-hydantoin-15N2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide. PubChem Compound Summary for CID 3034237. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxyphenytoin, (S)-. PubChem Compound Summary for CID 719423. Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 3. scialert.net [scialert.net]
- 4. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 5. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsasa.ch [gsasa.ch]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 [sigmaaldrich.com]
- 15. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. fda.gov [fda.gov]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a stable isotope-labeled (SIL) analog of the major metabolite of phenytoin. The strategic incorporation of five deuterium atoms and two nitrogen-15 atoms renders this molecule an ideal internal standard for mass spectrometry-based quantitative bioanalysis.[1][2] Such standards are indispensable in pharmaceutical development and clinical research for ensuring the accuracy and precision of analytical methods.[1][3][4] This document details a robust synthetic route via the Bucherer-Bergs reaction, outlines rigorous characterization protocols, and emphasizes critical safety procedures required for handling the hazardous reagents involved.
Introduction and Significance
5-(4-Hydroxyphenyl)-5-phenylhydantoin is the principal metabolite of the widely used anticonvulsant drug phenytoin.[5] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in modern analytical chemistry.[1] Its chemical behavior is nearly identical to the unlabeled analyte, ensuring that it co-elutes chromatographically and experiences similar matrix effects and ionization efficiencies.[1] However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification of the target analyte.[6][7]
This guide is structured to provide researchers and drug development professionals with both the theoretical foundation and practical methodologies for producing and validating this critical analytical reagent.
Caption: Simplified mechanism of the Bucherer-Bergs hydantoin synthesis.
The process involves the initial formation of a cyanohydrin, which then reacts with ammonia (from the labeled ammonium carbonate) to yield an α-aminonitrile. [8]Subsequent reaction with carbon dioxide (also from the ammonium carbonate) and intramolecular cyclization, followed by rearrangement, produces the stable 5,5-disubstituted hydantoin ring structure. [9]
Detailed Experimental Protocol
Warning: This procedure involves potassium cyanide, which is extremely toxic. All steps must be performed in a certified chemical fume hood by trained personnel with appropriate personal protective equipment (PPE) and emergency procedures in place.
Reagents & Equipment:
-
4-hydroxy-(phenyl-d5)-benzophenone
-
Potassium cyanide (KCN)
-
Ammonium carbonate-¹⁵N₂ ((¹⁵NH₄)₂CO₃) [10]* Ethanol (200 proof)
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxy-(phenyl-d5)-benzophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate-¹⁵N₂ (4.0 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water to the flask until the solids are sufficiently suspended.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. The reaction is typically monitored by TLC and allowed to proceed for 10-24 hours. Some syntheses of sterically hindered hydantoins may require higher temperatures in a sealed vessel. [11]4. Workup: Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove unreacted salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound. Most hydantoins are crystalline products, making purification relatively simple. [11]
Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final compound. A combination of mass spectrometry, NMR spectroscopy, and HPLC is required for full validation. [12]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and verify the successful incorporation of all seven stable isotopes (5 x D, 2 x ¹⁵N).
Methodology: High-Resolution Mass Spectrometry (HRMS) using an LC-MS system with an electrospray ionization (ESI) source is the preferred method.
Expected Results: The analysis should confirm the presence of the molecular ion corresponding to the labeled product.
| Compound | Chemical Formula | Exact Mass (Monoisotopic) |
| Unlabeled Analyte | C₁₅H₁₂N₂O₃ | 268.0848 Da |
| Labeled Standard | C₁₅H₇D₅¹⁵N₂O₃ | 275.1119 Da |
| Mass Shift | - | +7.0271 Da |
The observed mass should be within 5 ppm of the theoretical exact mass. The isotopic pattern will also differ significantly from the natural abundance pattern of the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation and verify the position of the deuterium labels.
Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). ¹H NMR and ¹³C NMR spectra are acquired.
Expected Results:
-
¹H NMR: Compared to the spectrum of the unlabeled 5-(4-Hydroxyphenyl)-5-phenylhydantoin, the signals corresponding to the five protons on one of the phenyl rings will be absent or dramatically reduced (to <2% of their original intensity). The aromatic signals for the 4-hydroxyphenyl ring (AA'BB' system), the phenolic -OH proton, and the two N-H protons of the hydantoin ring should be present with the expected chemical shifts and multiplicities.
-
¹³C NMR: The spectrum will be consistent with the hydantoin structure. The carbons in the deuterated phenyl ring will show characteristic C-D coupling and may have slightly different chemical shifts compared to their ¹H counterparts.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the synthesized compound.
Methodology: A reversed-phase HPLC method with UV detection is standard for hydantoin derivatives. [13][14][15] Typical HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution using Acetonitrile and Water (often with 0.1% formic acid or TFA). [16]* Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
Expected Results: The chromatogram should show a single major peak, with a purity of ≥98% (calculated by peak area percentage). This confirms that the product is free from significant impurities, such as starting materials or reaction byproducts.
Critical Safety Considerations
The synthesis of this compound involves highly hazardous materials, and strict adherence to safety protocols is mandatory.
-
Potassium Cyanide (KCN):
-
Toxicity: KCN is a potent, fast-acting poison that can be fatal if inhaled, ingested, or absorbed through the skin. [17][18]It functions by inhibiting cellular respiration. [19] * Handling: All handling of solid KCN and its solutions must be conducted within a certified chemical fume hood. [20]Impervious gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield are required PPE. [21][22]Never work alone when using cyanides.
-
Incompatibilities: CRITICAL: KCN reacts violently with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas. [21][23]All acids must be strictly segregated from the cyanide work area.
-
Emergency Preparedness: An approved cyanide antidote kit must be immediately accessible, and all personnel must be trained in its use and in emergency first aid procedures for cyanide poisoning. [23]An emergency shower and eyewash station must be readily available. [20]* Waste Disposal:
-
All cyanide-containing waste is considered hazardous. It must be collected in a designated, labeled, and sealed container.
-
Cyanide waste must be chemically treated before disposal, typically by oxidation under alkaline conditions (e.g., with sodium hypochlorite/bleach) to convert cyanide to the less toxic cyanate. [22]Follow all institutional and local regulations for hazardous waste disposal. [24]
-
Conclusion
The synthesis of this compound via the Bucherer-Bergs reaction provides a reliable and direct route to this essential analytical standard. The use of appropriately labeled precursors allows for the precise installation of deuterium and nitrogen-15 isotopes. Rigorous characterization using a suite of analytical techniques—HRMS, NMR, and HPLC—is paramount to validate the final product's identity, isotopic enrichment, and chemical purity. Given the extreme toxicity of the cyanide reagent, this synthesis must only be undertaken with a thorough understanding of the reaction chemistry and under the strictest safety protocols. The resulting high-quality labeled standard will serve as an invaluable tool for researchers conducting high-stakes bioanalytical studies.
References
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Potassium cyanide. Retrieved from [Link]
-
Ataman Kimya. (n.d.). POTASSIUM CYANIDE. Retrieved from [Link]
-
Ceramic Glazes. (n.d.). Potassium Cyanide: Uses, Properties, and Safety Information. Retrieved from [Link]
-
Fiveable. (2025, September 15). Potassium Cyanide Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). The Role of KCN in Chemical Reactions: A Closer Look. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
- Kostić, N., et al. (2015). Structure-Retention Relationship Study of HPLC Data of Antiepileptic Hydantoin Analogues. Current Computer-Aided Drug Design, 11(1), 66-77.
-
Princeton University Environmental Health & Safety. (2013, May 20). Potassium Cyanide Safe Handling Guideline. Retrieved from [Link]
-
Rowe Scientific. (n.d.). POTASSIUM CYANIDE SOLID Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Cyanide. Retrieved from [Link]
-
Studio Q Photography. (n.d.). KCN - Potassium Cyanide Handling. Retrieved from [Link]
- Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Diagnostic Imaging in Therapy, 4(1), 3-26.
-
ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Retrieved from [Link]
- Browne, T. R., et al. (1983). Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin. Clinical Pharmacology & Therapeutics, 33(4), 515-519.
- Browne, T. R., et al. (1982). Stable Isotope-Labeled Phenytoin: Demonstration of Pharmacokinetic Equivalence with Unlabeled Phenytoin and Applications to Pharmacokinetic Studies in Man. Neurology, 32(4), A218.
- Deredge, D., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(19), 11945-12000.
- Harris, J. U., et al. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography. Analytical Biochemistry, 105(2), 239-245.
- Musib, L. C., et al. (2000). Preliminary Report on Phenytoin Pharmacokinetics in the Elderly Using an Intravenous Stable-Labeled Isotope. American Epilepsy Society Abstracts.
-
Spectroscopy Online. (2020, November 16). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]
- Patching, S. G. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Diagnostic Imaging in Therapy, 4(1), 3-26.
- Bolla, R. S., et al. (2019). Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin. Current Radiopharmaceuticals, 12(1), 82-87.
- MDPI. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5867.
- MDPI. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Pharmaceutics, 14(3), 624.
-
Pharmaffiliates. (n.d.). 5-(4-Hydroxyphenyl)-5-phenyl D5-hydantoin-15N2. Retrieved from [Link]
- Browne, T. R., et al. (1994). Determination of pharmacokinetic drug interactions with carbamazepine and phenytoin using stable isotope labeling and simple high-performance liquid chromatography/ultraviolet detection technique. Neurology, 44(12), 2410-2411.
-
MilliporeSigma. (n.d.). 5-(4-Hydroxyphenyl)-5-phenylhydantoin. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Revisiting the Urech Synthesis of Hydantoins. Retrieved from [Link]
- Molecules. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Slattery, J. T., et al. (1979). High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in human urine. Clinical Chemistry, 25(8), 1474-1475.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 6. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary-Report-on-Phenytoin-Pharmacokinetics-in-the-Elderly-Using-an-Intravenous-Stable-Labeled-Isotope [aesnet.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Ammonium-15N2 carbonate-13C 13C 99atom , 15N 98atom 402835-84-1 [sigmaaldrich.com]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. eurekaselect.com [eurekaselect.com]
- 14. Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 18. Pottery Glaze supplier Number One in the World for Art and Craftwork [ceramic-glazes.com]
- 19. fiveable.me [fiveable.me]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. nj.gov [nj.gov]
- 22. KCN - Potassium Cyanide Handling — Studio Q Photography [studioq.com]
- 23. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 24. rowe.com.au [rowe.com.au]
Advanced Application Guide: 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-15N2 in DMPK Bioanalysis
[1][2]
Compound Identity & Physicochemical Core
This isotopologue is a custom-synthesized internal standard (IS) designed for the precise quantification of p-HPPH (5-(4-hydroxyphenyl)-5-phenylhydantoin), the primary metabolite of the antiepileptic drug Phenytoin.[1][2]
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 369656-71-3 |
| Parent Compound | 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) [CAS: 2784-27-2] |
| Molecular Formula | C₁₅H₇D₅¹⁵N₂O₃ |
| Molecular Weight | 275.31 g/mol (approx. +7 Da shift from unlabeled p-HPPH MW 268.[1][2]27) |
| Isotopic Purity | Typically ≥ 99 atom % D; ≥ 98 atom % 15N |
| Solubility | Soluble in Methanol, DMSO, and Acetonitrile; slightly soluble in water.[2] |
| pKa | ~8.3 (Phenolic hydroxyl), ~12 (Hydantoin imide) |
Structural Configuration
The molecule features a Deuterium-labeled phenyl ring (d5) and a Nitrogen-15 labeled hydantoin ring (15N2) .[1][3][4] This dual-labeling strategy provides a mass shift of +7 Daltons , which is critical for avoiding isotopic interference (cross-talk) from the natural M+1 and M+2 isotopes of the analyte in high-sensitivity LC-MS/MS assays.[1][2]
Scientific Rationale: The "Why" of Dual-Labeling
In high-throughput DMPK (Drug Metabolism and Pharmacokinetics) studies, accurate quantification of p-HPPH is essential for phenotyping CYP2C9 activity.[1][2]
Elimination of Cross-Talk
Standard deuterated standards (e.g., d3 or d5) often suffer from deuterium exchange or insufficient mass separation.[2]
-
The Problem: High concentrations of the analyte (p-HPPH) can produce natural isotopic peaks (M+5 due to natural 13C abundance) that overlap with a d5-only IS.[1]
-
The Solution: The addition of 15N2 pushes the mass shift to +7 Da. This places the IS mass channel (m/z 276) well beyond the significant isotopic envelope of the analyte (m/z 269), ensuring that the signal in the IS channel is purely from the standard, not the analyte.[2]
Metabolic Stability
By placing the deuterium atoms on the phenyl ring rather than the hydroxyphenyl ring, the label is metabolically stable. The hydroxyphenyl ring is subject to glucuronidation (Phase II metabolism), but the phenyl ring remains intact during the primary metabolic monitoring window.
Experimental Protocol: LC-MS/MS Quantification
Expertise Note: The following protocol utilizes Positive ESI , which provides robust ionization for hydantoins. While the phenolic group suggests Negative mode, Positive mode (M+H)+ is often preferred in clinical labs to allow simultaneous detection with Phenytoin (which ionizes poorly in negative mode).
Sample Preparation (Liquid-Liquid Extraction)
-
Matrix: Human Plasma (K2EDTA or Heparin).[1]
-
Volume: 100 µL Plasma.
Step-by-Step Workflow:
-
Spike: Add 10 µL of This compound working solution (e.g., 1 µg/mL in Methanol) to 100 µL plasma.
-
Precipitate/Extract: Add 500 µL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Why: LLE is superior to protein precipitation for removing phospholipids that cause matrix effects in the hydantoin region.
-
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the organic (upper) supernatant to a clean glass tube.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Methanol:Water + 2mM Ammonium Acetate).
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH ~6.[1][2]5) |
| Mobile Phase B | Methanol (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B. |
| Ionization | ESI Positive (M+H)+ |
MRM Transitions (Mass Spectrometry)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-HPPH (Analyte) | 269.1 | 198.1 | 25 |
| IS (d5-15N2) | 276.1 | 205.1* | 25 |
-
Note on IS Transition: The product ion corresponds to the loss of the hydantoin ring fragment (-71 Da).[1] Since the 15N labels are on the ring, they are lost during fragmentation, but the d5-phenyl group is retained in the fragment ion.[1][2]
-
Calculation: 276.1 (Precursor) - 71 (Ring loss) = 205.1 (Fragment).[1] Verify this transition empirically on your specific instrument.
-
Visualization: Pathways & Workflows[1]
Metabolic Pathway (CYP2C9/CYP2C19)
Phenytoin is metabolized to p-HPPH primarily by CYP2C9.[1] This pathway is genetically polymorphic, making p-HPPH quantification vital for determining "Poor Metabolizer" status.[1][2]
Figure 1: The metabolic biotransformation of Phenytoin to p-HPPH, highlighting the CYP2C9 dependency.[1][2]
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of p-HPPH.
Synthesis Route (Bucherer-Bergs)
The synthesis of this complex isotopologue typically follows a modified Bucherer-Bergs reaction , which is the industry standard for hydantoin formation.[1][2]
References
-
CDN Isotopes. (2025). Safety Data Sheet: this compound (CAS 369656-71-3).[1][2][3][4][5][6] Retrieved from [1]
-
Sargeant, C., et al. (2021).[2] "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity."[7] Molecules, 26(13), 4024.[1][2] Retrieved from [1]
-
Boc Sciences. (2025). Product Information: this compound.[1][2][3][4][5][6] Retrieved from [1]
-
Thermo Fisher Scientific. (2016). "An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma." Technical Note 65139. Retrieved from
-
Kumar, V., et al. (2006).[2] "CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles." Drug Metabolism and Disposition, 34(12).[2] Retrieved from [1]
Sources
- 1. (3S,3aS,6R,8aS)-3,8,8-Trimethyl-7-methyleneoctahydro-1H-3a,6-methanoazulene [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS#:369656-71-3 | this compound | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Isotopic Purity of 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2: A Self-Validating Approach for Drug Development Professionals
Introduction: The Imperative of Isotopic Purity in Bioanalysis
In the landscape of modern drug development, stable isotope-labeled (SIL) compounds are indispensable tools, particularly as internal standards in quantitative bioanalytical studies.[1] The compound 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2, a heavily labeled analogue of the major metabolite of phenytoin, serves as a prime example of such a critical reagent.[2][3] Its utility in pharmacokinetic and toxicokinetic studies hinges on its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1] This mimicry, however, is only as reliable as the isotopic purity of the SIL internal standard. The presence of unlabeled or partially labeled species can introduce significant bias and variability into analytical results, compromising the integrity of crucial safety and efficacy data.
This in-depth technical guide provides a comprehensive framework for the determination of the isotopic purity of this compound. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, grounding each step in the principles of scientific integrity and regulatory expectations. The methodologies described herein are designed to be self-validating, providing a robust and defensible approach for researchers, scientists, and drug development professionals. All procedures are framed within the context of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the harmonized standard for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][4][5]
The Foundation: Synthesis and Potential Isotopic Impurities
A foundational understanding of the synthetic route to this compound is paramount to anticipating potential isotopic impurities. While specific, proprietary synthetic schemes may vary, a common and versatile method for the synthesis of hydantoin cores is the Bucherer-Bergs reaction.[6][7] This multicomponent reaction typically involves a ketone or aldehyde, an alkali metal cyanide, and ammonium carbonate. To achieve the desired labeling pattern of D5 and 15N2, isotopically labeled starting materials would be employed.
For the synthesis of the target molecule, a plausible route would involve the reaction of a deuterated benzophenone derivative with a source of labeled cyanide (e.g., K¹³CN, though not required for this specific molecule) and [¹⁵N₂]-ammonium carbonate. The deuterated phenyl ring (D5) would likely be introduced via a deuterated benzene or benzoyl chloride precursor during the synthesis of the benzophenone starting material.
Potential sources of isotopic impurities include:
-
Incomplete Deuteration: The synthesis of the D5-phenyl precursor may not achieve 100% deuterium incorporation, leading to the presence of D0 to D4 species.
-
Incomplete ¹⁵N Incorporation: The [¹⁵N₂]-ammonium carbonate may contain residual ¹⁴N, resulting in the formation of molecules with one or no ¹⁵N atoms.
-
Back-Exchange: Although less likely for aryl deuterons, any potential for hydrogen-deuterium exchange during the synthesis or work-up could reduce the deuterium enrichment.
A thorough analysis must therefore be capable of resolving and quantifying these potential isotopologues.
Part 1: High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the cornerstone of isotopic purity determination.[8][9] Its ability to resolve minute mass differences allows for the separation and quantification of various isotopologues present in the sample.
Causality Behind the LC-HRMS Method
The choice of an LC-HRMS platform, particularly instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is deliberate. These technologies provide the high resolving power necessary to distinguish between the target analyte and its isotopologues, as well as to separate them from any co-eluting matrix components.[9] The chromatographic separation is crucial for isolating the analyte from non-isobaric impurities prior to mass analysis, ensuring that the measured isotopic distribution is not confounded by other species.
Experimental Protocol: LC-HRMS Analysis
This protocol is adapted from established methods for the analysis of phenytoin and its metabolites.[1][2]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound and dissolve in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
- Prepare a series of dilutions from the stock solution to create working solutions for analysis. A typical concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.
2. Liquid Chromatography Parameters:
- Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 5 µm) is a suitable choice for retaining the analyte.[2]
- Mobile Phase A: 0.1% formic acid in water. The acidifier promotes protonation for positive ion mode ESI.
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 1:1 v/v).[2]
- Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping to a high percentage of Mobile Phase B is recommended to ensure good peak shape and elution of the analyte. A representative gradient could be: 0-1 min 95% A, 1-8 min ramp to 5% A, 8-10 min hold at 5% A, followed by re-equilibration.
- Flow Rate: 0.25 mL/min.[2]
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry Parameters:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for hydantoin-containing compounds.[1][2]
- Scan Mode: Full scan MS in high-resolution mode.
- Mass Range: A range encompassing the expected m/z values of the analyte and its isotopologues (e.g., m/z 250-300).
- Resolution: Set to the highest practical value for the instrument (e.g., >30,000 FWHM) to ensure baseline resolution of the isotopic peaks.
- Collision Energy (for MS/MS): While not the primary mode for isotopic purity, acquiring fragmentation data can confirm the identity of the main peak. A collision energy of 20-40 eV can be used to induce fragmentation.
Workflow for Isotopic Purity Determination by LC-HRMS
Caption: Workflow for isotopic purity determination by LC-HRMS.
Data Analysis and Isotopic Purity Calculation
The calculation of isotopic purity from HRMS data is a multi-step process that requires careful consideration of natural isotopic abundances.
1. Data Extraction:
- Extract the high-resolution mass spectrum corresponding to the chromatographic peak of the analyte.
2. Isotopologue Identification and Integration:
- Identify the monoisotopic peak of the fully labeled species (C₁₅H₇D₅¹⁵N₂O₃) and all other relevant isotopologue peaks (e.g., those corresponding to D₄, D₃, etc., and ¹⁴N-containing species).
- Integrate the peak areas or intensities for each identified isotopologue.
3. Correction for Natural Isotopic Abundance:
- The measured intensities must be corrected for the contribution of natural isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O). This can be done using specialized software or by applying mathematical algorithms that deconvolve the observed isotopic pattern.[10][11]
4. Isotopic Purity Calculation:
- The isotopic purity is calculated as the percentage of the desired isotopologue relative to the sum of all isotopologues.
Table 1: Hypothetical HRMS Data for Isotopic Purity Calculation
| Isotopologue | Theoretical m/z (M+H)⁺ | Observed Intensity (Corrected) | Relative Abundance (%) |
| D₅¹⁵N₂ (Target) | 276.1557 | 9,500,000 | 95.0 |
| D₄¹⁵N₂ | 275.1494 | 300,000 | 3.0 |
| D₅¹⁵N¹⁴N | 275.1587 | 150,000 | 1.5 |
| D₃¹⁵N₂ | 274.1431 | 50,000 | 0.5 |
| Total | 10,000,000 | 100.0 |
In this hypothetical example, the isotopic purity would be reported as 95.0%.
Part 2: Quantitative NMR (qNMR) as an Orthogonal Method
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a powerful orthogonal technique for purity assessment.[4][12][13] Unlike mass spectrometry, which measures mass-to-charge ratio, qNMR provides quantitative information based on the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[13] This makes it a primary analytical method for determining not only chemical purity but also for assessing isotopic enrichment at specific atomic positions.
The Rationale for qNMR in Isotopic Purity
For this compound, ¹H qNMR is particularly valuable for quantifying the degree of deuteration. By comparing the integral of residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule or to a certified internal standard, a direct measure of deuterium incorporation can be obtained. While ¹⁵N NMR is less sensitive, it can be used to confirm the presence and, in some cases, quantify the enrichment of the ¹⁵N isotopes.
Experimental Protocol: ¹H qNMR for Deuterium Enrichment
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the this compound sample into a vial.
- Accurately weigh a similar amount of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity and signals that do not overlap with the analyte.
- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to a high-precision NMR tube.
2. NMR Acquisition Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Pulse Program: A simple single-pulse experiment (e.g., 'zg30') is typically used.
- Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A T₁ determination experiment may be necessary for a new compound. A conservative value of 30-60 seconds is often a good starting point.
- Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
3. Data Processing and Analysis:
- Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the signals of interest: the residual proton signals on the D5-phenyl ring and a well-resolved signal from the internal standard. Also, integrate a signal from a non-deuterated position on the analyte, if available (e.g., protons on the 4-hydroxyphenyl ring).
Logical Flow for ¹H qNMR Purity and Enrichment Analysis
Caption: Logical flow for ¹H qNMR purity and enrichment analysis.
Calculation of Deuterium Enrichment
The deuterium enrichment can be calculated by comparing the integral of a residual proton signal in the deuterated phenyl ring to a proton signal in the non-deuterated part of the molecule (e.g., the 4-hydroxyphenyl ring).
Let:
-
I_residual = Integral of a residual proton signal on the D5-phenyl ring (normalized to 1 proton).
-
I_reference = Integral of a proton signal on the non-deuterated ring (normalized to the number of protons it represents).
Deuterium Enrichment (%) = (1 - (I_residual / I_reference)) x 100
Part 3: Ensuring Trustworthiness through a Self-Validating System
A self-validating system is one where the experimental design and data analysis inherently cross-verify the results. For the isotopic purity of this compound, this is achieved by the complementary nature of HRMS and qNMR.
-
Orthogonality: HRMS and qNMR are orthogonal techniques, meaning they measure different physical properties of the molecule. Agreement between the two methods provides a high degree of confidence in the results.
-
Comprehensive Characterization: HRMS provides a global isotopic distribution, quantifying all mass isotopologues. qNMR provides site-specific information on deuterium incorporation.
-
Regulatory Compliance: The use of validated, orthogonal methods aligns with the expectations of regulatory agencies for the characterization of critical reagents like internal standards.[14][15][16][17]
Table 2: Comparison of Analytical Techniques for Isotopic Purity
| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Principle | Measures mass-to-charge ratio of ions | Measures nuclear spin transitions |
| Information Provided | Global isotopic distribution (all isotopologues) | Site-specific isotopic enrichment, chemical purity |
| Strengths | High sensitivity, can detect minor isotopologues | Primary quantitative method, no response factor needed, non-destructive |
| Limitations | Requires correction for natural abundance, potential for ion suppression | Lower sensitivity, requires pure internal standard for absolute quantification |
| Primary Application | Quantification of D and ¹⁵N isotopologues | Quantification of deuterium enrichment, chemical purity |
Conclusion: An Integrated Approach to Isotopic Purity
The determination of the isotopic purity of this compound is a critical step in ensuring the quality and reliability of bioanalytical data. A robust and defensible assessment relies not on a single technique, but on an integrated, self-validating system that combines the strengths of high-resolution mass spectrometry and quantitative NMR. By understanding the synthetic origins of potential impurities and applying these orthogonal analytical techniques with meticulous experimental design and data analysis, researchers can confidently characterize this vital internal standard, thereby upholding the principles of scientific integrity and meeting the stringent demands of regulatory authorities. This comprehensive approach ensures that the data generated in drug development is built upon a foundation of analytical excellence.
References
-
A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). Journal of Separation Science, 45(14), 2529-2542. Available at: [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]
-
Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2020). Research Journal of Pharmacy and Technology, 13(7), 3145-3151. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. Available at: [Link]
-
Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). PubMed. Available at: [Link]
-
Quantitative 1H NMR for Purity Determination. RSSL. Available at: [Link]
-
New LC/MS/MS method for the quantification of phenytoin in human plasma. (2014). ResearchGate. Available at: [Link]
-
Heinrich, P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Available at: [Link]
-
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (2013). The Journal of Organic Chemistry. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
-
Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. (2025). ResearchGate. Available at: [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
Roy, S. M. N., et al. (2008). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. E-Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2019). ResearchGate. Available at: [Link]
-
Shinde, S. D., et al. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. Available at: [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]
-
Maddah, B. (2017). Highly efficient and rapid synthesis of diverse hydantoin derivatives using nano-ordered ZnO catalyst under mechanochemical ball milling. Iranian chemical communication. Available at: [Link]
-
High-pressure liquid-chromatographic determination of 5-(4-hydroxyphenyl)-5-phenylhydantoin in humanurine. (1976). PubMed. Available at: [Link]
-
Hauf, E., et al. (2021). Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. DIAL@UCLouvain. Available at: [Link]
-
Moseley, H. N. B. (2013). Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS. Metabolites. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. srrjournals.com [srrjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. Reviewing High-Resolution Mass Spectrometry in Toxicology [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. ijrrjournal.com [ijrrjournal.com]
- 17. database.ich.org [database.ich.org]
An In-depth Technical Guide to Phenytoin Metabolism and its Major Metabolite, 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH)
Introduction
Phenytoin (5,5-diphenylhydantoin) is a cornerstone antiepileptic drug (AED) that has been widely prescribed for decades.[1] Its efficacy, however, is tempered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) a critical aspect of patient management.[1][2] A thorough understanding of phenytoin's metabolic fate is paramount for researchers, clinicians, and drug development professionals to optimize its therapeutic use and mitigate the risk of adverse effects. This guide provides a comprehensive overview of the enzymatic pathways governing phenytoin metabolism, with a particular focus on the formation and clinical relevance of its principal metabolite, 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH).
The Metabolic Pathway of Phenytoin: A Journey Through Hepatic Biotransformation
Phenytoin is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged in the urine.[3] The primary metabolic route is the aromatic hydroxylation of one of the phenyl rings to form HPPH, a pharmacologically inactive metabolite.[1][4][5] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][5]
The Central Role of Cytochrome P450 Isozymes
The conversion of phenytoin to HPPH is primarily catalyzed by two key CYP isozymes: CYP2C9 and CYP2C19.[6][7][8]
-
CYP2C9: This is the major enzyme responsible for phenytoin hydroxylation, accounting for approximately 90% of HPPH formation.[7][8][9][10]
-
CYP2C19: This isozyme plays a lesser role, contributing to about 10% of the metabolism of phenytoin to HPPH.[7][8][10]
The formation of HPPH is thought to occur via a reactive arene oxide intermediate.[1][6][11] This intermediate can also be detoxified by epoxide hydrolase (EPHX1) to form a dihydrodiol metabolite.[1][6][11]
Stereoselectivity in HPPH Formation
The hydroxylation of the prochiral phenytoin molecule results in the formation of two stereoisomers of HPPH: (R)-p-HPPH and (S)-p-HPPH.[1][11][12] The relative amounts of these stereoisomers can vary significantly among individuals and are dependent on the catalyzing CYP isozyme:[1][11]
-
CYP2C9 -mediated metabolism favors the formation of the (S)-isomer, with a ratio of up to 40:1 (S:R).[1][11][12]
-
CYP2C19 -mediated metabolism produces the (R)- and (S)-isomers in an approximately 1:1 ratio.[1][11][12]
This stereoselectivity has implications for phenotyping individuals based on their CYP2C9 and CYP2C19 activity.[1][11]
Subsequent Glucuronidation and Excretion
Following its formation, HPPH undergoes phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), to form a water-soluble HPPH-O-glucuronide conjugate.[4][5][9][11] This conjugate is then readily excreted in the urine.[1][4][5][11] The glucuronidation of HPPH is also a stereoselective process, with different UGT isoforms preferentially acting on the (S) and (R) isomers.[1] Specifically, UGT1A1 shows a preference for the S-isomer, while UGT1A9 and UGT2B15 act on the R-isomer.[1][11]
Figure 1: Metabolic pathway of phenytoin to its major metabolite, HPPH, and subsequent glucuronidation for excretion.
Genetic Polymorphisms and Their Impact on Phenytoin Metabolism
Significant inter-individual variability in phenytoin clearance is largely attributed to genetic polymorphisms in the genes encoding the primary metabolizing enzymes, particularly CYP2C9 and CYP2C19.[7][13][14]
-
CYP2C9 Polymorphisms: Allelic variants such as CYP2C92 and CYP2C93 are associated with decreased enzymatic activity.[7][11][14] Individuals carrying these variants are considered "poor metabolizers" and may experience reduced phenytoin clearance, leading to higher plasma concentrations and an increased risk of dose-dependent toxicities at standard doses.[7][8][11][14]
-
CYP2C19 Polymorphisms: While CYP2C19 plays a smaller role, polymorphisms such as CYP2C192 and CYP2C193 can also lead to decreased metabolism of phenytoin.[7][15] The clinical impact of these variants on phenytoin pharmacokinetics may be more pronounced in individuals who are also poor metabolizers for CYP2C9.[10]
The presence of these genetic variants underscores the importance of personalized medicine approaches in phenytoin therapy, where genotype-guided dosing can help to optimize efficacy and minimize adverse drug reactions.
Clinical Significance of Therapeutic Drug Monitoring (TDM)
Given its narrow therapeutic window and variable pharmacokinetics, TDM of phenytoin is essential for safe and effective treatment.[2][16][17]
Therapeutic and Toxic Ranges:
| Analyte | Therapeutic Range | Toxic Range |
| Total Phenytoin | 10 - 20 µg/mL (40 - 80 µmol/L) | > 20 µg/mL |
| Free Phenytoin | 1 - 2 µg/mL | > 2 µg/mL |
Data sourced from multiple references.[8][13][16][17][18]
It is important to note that phenytoin is highly protein-bound (approximately 90%), primarily to albumin.[3][18] Only the unbound or "free" fraction is pharmacologically active.[3] In certain conditions such as hypoalbuminemia, renal failure, or in the presence of other highly protein-bound drugs, the free fraction of phenytoin can be elevated, leading to toxicity even when total phenytoin concentrations are within the therapeutic range.[17] In such cases, monitoring of free phenytoin levels is recommended.
The HPPH/Phenytoin Ratio:
The ratio of the concentration of the metabolite (HPPH) to the parent drug (phenytoin) in plasma or urine can serve as a phenotypic marker of an individual's metabolic capacity.[10] A lower HPPH/phenytoin ratio may indicate slower metabolism, potentially due to genetic factors or drug interactions, and may signal a need for dose reduction.
Pharmacokinetic Parameters of Phenytoin and HPPH
The pharmacokinetic properties of phenytoin are complex and characterized by saturable, non-linear (zero-order) elimination kinetics at therapeutic concentrations.[4] This means that as the dose increases, the metabolic enzymes become saturated, and a small increase in dose can lead to a disproportionately large increase in plasma concentration and potential toxicity.[4][18]
| Parameter | Phenytoin | 5-(4-Hydroxyphenyl)-5-phenylhydantoin (HPPH) |
| Bioavailability (Oral) | Slow and erratic absorption | N/A (Metabolite) |
| Protein Binding | ~90% (primarily to albumin) | Information not readily available, but conjugated form is water-soluble |
| Volume of Distribution | 0.6 L/kg | N/A |
| Metabolism | Hepatic; primarily by CYP2C9 (~90%) and CYP2C19 (~10%) | Undergoes glucuronidation by UGTs |
| Elimination Half-life | Highly variable (24 to 230 hours in overdose cases) | Shorter than phenytoin |
| Excretion | <5% unchanged in urine; primarily as HPPH-glucuronide | Excreted in urine as a glucuronide conjugate |
Data compiled from multiple sources.[3][4][18][19]
Experimental Protocol: Quantification of Phenytoin and HPPH in Human Plasma by HPLC-UV
This section provides a detailed methodology for the simultaneous quantification of phenytoin and its major metabolite, HPPH, in human plasma using reverse-phase high-performance liquid chromatography with ultraviolet (UV) detection.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add 20 µL of an appropriate internal standard (IS) working solution (e.g., 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) at 10 µg/mL in methanol).
-
Vortexing: Briefly vortex the mixture for 10 seconds.
-
Extraction: Add 1 mL of ethyl acetate as the extraction solvent.[20]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Final Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an HPLC vial with a micro-insert for analysis.
HPLC-UV Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[21]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, water, and tetrahydrofuran (40:60:4, v/v/v).[20]
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 35°C.[21]
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 230 nm.[20]
Data Analysis
-
Chromatogram Integration: Integrate the peak areas of phenytoin, HPPH, and the internal standard in the resulting chromatograms.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibrators.
-
Regression Analysis: Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantification: Calculate the concentration of phenytoin and HPPH in the unknown samples using the regression equation from the calibration curve.
Figure 2: Experimental workflow for the quantification of phenytoin and HPPH in plasma by HPLC-UV.
Conclusion
A comprehensive understanding of phenytoin metabolism, particularly the pivotal role of CYP2C9 and CYP2C19 in the formation of HPPH, is indispensable for the safe and effective clinical application of this important antiepileptic drug. The significant impact of genetic polymorphisms on metabolic activity highlights the potential for pharmacogenetic testing to guide personalized dosing strategies. Furthermore, robust and reliable analytical methodologies for the simultaneous quantification of phenytoin and HPPH are crucial for both routine therapeutic drug monitoring and for advancing research into the intricate details of its pharmacokinetics and pharmacodynamics. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to optimizing antiepileptic therapy.
References
-
Phenytoin Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Phenytoin. Retrieved from [Link]
-
Specialist Pharmacy Service. (2021, June 22). Phenytoin monitoring – NHS SPS. Retrieved from [Link]
- Thorn, C. F., Whirl-Carrillo, M., Leeder, J. S., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: phenytoin pathway. Pharmacogenetics and genomics, 22(6), 466–470.
-
Patel, S. I., & M Das, J. (2023). Phenytoin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Scaion, M., et al. (2017). Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects. MDPI.
- Krasniqi, V., & Jakupi, X. (2018).
- Bhatia, P., et al. (2016). Therapeutic drug monitoring of phenytoin using high performance liquid chromatography in a tertiary care hospital of Kashmir, India. International Journal of Basic & Clinical Pharmacology.
- Dean, L. (2017). Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region. PMC.
- Sari, Y., & Prihatin, K. T. (2021). Association between CYP2C9 and CYP2C19 Polymorphism, Metabolism, and Neurotoxicity after Administration of Phenytoin.
- Yoshii, Y., et al. (2010). Update on the Genetic Polymorphisms of Drug-Metabolizing Enzymes in Antiepileptic Drug Therapy. MDPI.
-
Adult Therapeutics Handbook. (2023, October 15). Guideline for Phenytoin Dose Calculations. Retrieved from [Link]
-
ClinPGx. (n.d.). Phenytoin Pathway, Pharmacokinetics. Retrieved from [Link]
- Franco, V., & Perucca, E. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert opinion on drug metabolism & toxicology, 11(8), 1269–1285.
- Nakajima, M., et al. (2002). Major metabolic pathways of phenytoin in humans.
- Incecik, F., & Herguner, M. O. (2015). CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert Opinion on Drug Metabolism & Toxicology.
-
Pharmacy Joe. (2016, April 25). 80: Phenytoin dosage, adjustment, and monitoring. Retrieved from [Link]
- Pinar, A., et al. (2020). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PMC.
- Choi, J. S., & Kim, D. C. (2008). Pharmacokinetics of phenytoin and its metabolite, 4'-HPPH, after intravenous and oral administration of phenytoin to diabetic rats induced by alloxan or streptozotocin. Biopharmaceutics & drug disposition, 29(1), 51–61.
- Adithan, C., et al. (2007).
- Jihan, F. N., et al. (2024).
- el-Yazigi, A., & Raines, D. A. (1992). Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography.
- Kumps, A. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and p-Hydroxydiphenylhydantoin by HPLC and a Comparison with EMIT. Journal of Analytical Toxicology.
-
UTMB. (n.d.). Test Details. Retrieved from [Link]
- Kumps, A. (1980). Simultaneous Quantitative Assay of Phenobarbital, Phenytoin, and p-Hydroxydiphenylhydantoin by HPLC and a Comparison with EMIT®. Journal of Analytical Toxicology.
-
Gloucestershire Hospitals. (n.d.). Phenytoin. Retrieved from [Link]
-
Lab Information Manual. (n.d.). PHENYTOIN (Alternate Name(s): Dilantin, Diphenylhydantoin) - (P) and (S). Retrieved from [Link]
- Oruc, E. E., et al. (2018). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Marmara Pharmaceutical Journal.
-
Lotfalinezhad, E., & Tadisina, K. K. (2023). Phenytoin Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Medscape. (2024, December 27). Phenytoin Toxicity: Practice Essentials, Pathophysiology, Epidemiology. Retrieved from [Link]
- Guan, F., et al. (2000).
- Mattes, W., et al. (2013). Total metabolite changes induced by phenytoin treatment. Metabolite...
- Kamali, F., et al. (1999). Phenytoin metabolism to 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) in man, cat and rat in vitro and in vivo, and susceptibility to phenytoin-induced gingival overgrowth. Journal of periodontal research, 34(3), 145–153.
-
LITFL. (2020, November 3). Phenytoin toxicity. Retrieved from [Link]
-
Essentia Health Lab Services. (n.d.). Phenytoin, Plasma or Serum. Retrieved from [Link]
-
Neupsy Key. (2016, August 1). Phenytoin, Fosphenytoin, and Other Hydantoins. Retrieved from [Link]
-
ClinPGx. (n.d.). hydroxyphenytoin. Retrieved from [Link]
- Tan, C. Y., & Chadwick, D. W. (1995). Phenytoin monitoring: clinical or scientific?
-
Dr.Oracle. (2025, May 27). What are the guidelines for monitoring Phenytoin (Dilantin) levels? Retrieved from [Link]
-
Medscape. (2025, July 28). Phenytoin Level: Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
Sources
- 1. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Phenytoin [gloshospitals.nhs.uk]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. journal.ubaya.ac.id [journal.ubaya.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. ClinPGx [clinpgx.org]
- 13. Impact of Genetic Polymorphisms on Phenytoin Pharmacokinetics and Clinical Outcomes in the Middle East and North Africa Region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Phenytoin monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 17. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. litfl.com [litfl.com]
- 19. Pharmacokinetics of phenytoin and its metabolite, 4'-HPPH, after intravenous and oral administration of phenytoin to diabetic rats induced by alloxan or streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sensitive method for the determination of phenytoin in plasma, and phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array - PMC [pmc.ncbi.nlm.nih.gov]
Precision in the Matrix: The Role of Stable Isotope Labeled Standards in Mass Spectrometry
Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals
Introduction: The "Matrix" Problem
In quantitative bioanalysis, the mass spectrometer is an exquisite detector, but it is not immune to the chaotic chemical environment of biological samples. When analyzing a drug in human plasma, urine, or tissue, we are not measuring a pure substance; we are measuring a trace analyte amidst a billion-fold excess of salts, lipids, and proteins.
The fundamental challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is Ion Suppression . Co-eluting matrix components compete with the analyte for charge in the electrospray ionization (ESI) source.[1] If the matrix load varies between patient samples (which it always does), the signal response changes, even if the drug concentration remains constant.
This guide details the only robust solution to this problem: Isotope Dilution Mass Spectrometry (IDMS) using Stable Isotope Labeled (SIL) Internal Standards (IS).
The Mechanistic Basis: Why IDMS Works
The core philosophy of IDMS is Physicochemical Identity . By introducing a known amount of a heavy-labeled version of the analyte (e.g.,
The Mechanism of Error Correction
Because the SIL-IS is chemically identical to the analyte (differing only in mass), it behaves identically throughout the entire workflow:
-
Extraction: It suffers the exact same recovery losses during Solid Phase Extraction (SPE) or Protein Precipitation (PPT).
-
Chromatography: It co-elutes perfectly with the analyte (with exceptions noted in Section 3).
-
Ionization: Crucially, it experiences the exact same ion suppression from the matrix at the exact same moment in the source.
Therefore, while the absolute intensity of the analyte signal may fluctuate wildly due to matrix effects, the Area Ratio (Analyte Area / IS Area) remains constant and proportional to concentration.
Visualization: The IDMS Correction Pathway
Figure 1: The parallel processing of Analyte and Internal Standard ensures that any loss or suppression affects both equally, cancelling out the error in the final ratio calculation.
Strategic Selection: Deuterium vs. Carbon-13/Nitrogen-15[2]
Not all stable isotopes are created equal.[2] The choice between Deuterated (
The Deuterium Isotope Effect
Deuterium is slightly more lipophilic than Hydrogen.[3] In high-resolution Reversed-Phase LC (RPLC), a highly deuterated standard (e.g.,
-
The Risk: If the IS elutes earlier, it may exit the suppression zone of a co-eluting matrix peak before the analyte does. The IS and Analyte are no longer experiencing the "same" matrix effect, compromising quantitation.
-
The Fix: Use
or standards. These isotopes do not alter lipophilicity or pKa, ensuring perfect co-elution.
Table 1: Comparative Analysis of Standard Types
| Feature | Deuterated Standards ( | Structural Analogs | |
| Cost | Low to Moderate | High | Very Low |
| Co-elution | Good (Risk of RT shift) | Perfect | Poor (Different RT) |
| Mass Shift | +1 Da per D | +1 Da per C/N | Variable |
| Exchange Risk | High (Acidic protons exchange) | None (Backbone stable) | N/A |
| Best Use Case | Routine Small Molecules | Peptides, Regulated Clinical Assays | Discovery Screening |
Operational Protocol: The "Spike & Equilibrate" System
The most common failure mode in bioanalysis is not the instrument; it is the equilibration of the internal standard.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve SIL-IS in a solvent compatible with the biological matrix (usually 50:50 Methanol:Water). Avoid 100% organic solvents initially to prevent protein precipitation upon spiking.
-
-
The Spiking Step (Critical):
-
Add the SIL-IS to the sample before any extraction or manipulation.
-
Rule of Thumb: The IS concentration should target the mid-range of the calibration curve (e.g., if curve is 1–1000 ng/mL, spike at 50–100 ng/mL).
-
-
Equilibration:
-
Why: The analyte in a patient sample may be protein-bound or encapsulated in lysosomes. The IS is "free" in solution.
-
Action: Vortex and incubate the spiked sample (e.g., 10–30 mins at room temp) to allow the IS to integrate into the matrix and bind to proteins similarly to the analyte.
-
-
Extraction & Analysis:
-
Proceed with Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid Phase Extraction (SPE).[4]
-
Analyze via LC-MS/MS (MRM mode).
-
Visualization: Decision Logic for Spiking
Figure 2: The critical equilibration step ensures the Internal Standard mimics the biological state of the analyte prior to extraction.
Troubleshooting & Advanced Considerations
Cross-Talk (Isotopic Interference)
Cross-talk occurs when the signal from the analyte interferes with the IS channel, or vice versa.
-
Analyte
IS: If the IS is only +3 Da heavier, the natural isotopic distribution (M+3) of a high-concentration analyte can contribute signal to the IS channel.-
Solution: Use an IS with a mass shift of at least +5 Da or +6 Da to clear the natural isotopic envelope.
-
-
IS
Analyte: Impurities in the IS synthesis (presence of "light" D0 material) will contribute to the analyte channel, artificially inflating the Lower Limit of Quantitation (LLOQ).-
Solution: Certificate of Analysis (CoA) must show <0.5% unlabeled material.
-
Deuterium Scrambling vs. Exchange
-
Exchange: Deuterium on heteroatoms (–OH, –NH2, –COOH) will exchange with hydrogen in the mobile phase instantly. Never use standards labeled only at these positions.
-
Scrambling: During Collision Induced Dissociation (CID), deuterium atoms can migrate around the carbon skeleton. If the label is on a leaving group, you may lose the "heavy" tag during fragmentation.
-
Protocol Check: Ensure the monitored product ion retains the heavy label.
-
Regulatory Validation (FDA/EMA)[5]
According to the FDA Bioanalytical Method Validation Guidance (2018) and the harmonized ICH M10 guidelines, the use of SIL-IS is the preferred method for LC-MS assays.
Key Validation Metric: The Matrix Factor (MF) The "Matuszewski Method" is the industry standard for validating matrix effects.[5]
-
Acceptance: The CV of the IS-Normalized Matrix Factor calculated from 6 different lots of matrix should not exceed 15%.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Recent Advances in the Application of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. labs.iqvia.com [labs.iqvia.com]
Methodological & Application
Quantitative analysis of 5-(4-hydroxyphenyl)-5-phenylhydantoin in plasma
Executive Summary & Clinical Significance
Phenytoin (Dilantin) remains a cornerstone antiepileptic drug (AED) despite its complex non-linear pharmacokinetics (Michaelis-Menten kinetics). The primary metabolic pathway of Phenytoin involves hydroxylation by CYP2C9 (and to a lesser extent CYP2C19) to form 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .[1][2]
Why analyze p-HPPH? While Phenytoin levels are routinely monitored, quantifying p-HPPH (specifically the ratio of Phenytoin to p-HPPH) provides critical insights into:
-
CYP2C9 Phenotyping: Identifying Poor Metabolizers (PM) vs. Extensive Metabolizers (EM) to prevent toxicity.
-
Renal Failure Interference: In uremic patients, p-HPPH accumulates and can displace Phenytoin from protein binding sites, altering free drug fractions.
-
Compliance vs. Malabsorption: Distinguishing between non-compliance (low parent, low metabolite) and rapid metabolism (low parent, high metabolite).
Critical Technical Note: Approximately 90% of p-HPPH in circulation is conjugated as a glucuronide. Therefore, this protocol details a "Total p-HPPH" assay involving enzymatic hydrolysis, which is the gold standard for assessing metabolic throughput.
Metabolic Pathway & Analytical Targets
The following diagram illustrates the metabolic cascade and the necessity of the hydrolysis step.
Figure 1: Phenytoin metabolic pathway.[1] Note that without the hydrolysis step (dashed line), analysis would miss ~90% of the metabolite.
Analytical Strategy: LC-MS/MS
While HPLC-UV was historically used, it lacks the specificity to distinguish p-HPPH from co-administered drugs in complex polypharmacy cases. LC-MS/MS in Positive Electrospray Ionization (ESI+) mode is selected for this protocol due to superior sensitivity and signal-to-noise ratios compared to negative mode for hydantoins when using modern triple quadrupoles.
Method Comparison
| Feature | HPLC-UV | LC-MS/MS (Recommended) |
| Sensitivity (LLOQ) | ~0.5 µg/mL | 10–25 ng/mL |
| Sample Volume | 500 µL | 50–100 µL |
| Specificity | Low (interference risk) | High (Mass-based) |
| Throughput | Slow (Isocratic/Long) | Fast (Gradient < 5 min) |
Detailed Protocol
Reagents & Standards
-
Internal Standard (IS): Phenytoin-d10 or p-HPPH-d5 (Deuterated standards are mandatory to compensate for matrix effects in plasma).
-
Enzyme: Recombinant
-glucuronidase (e.g., IMCSzyme or equivalent) is preferred over Helix pomatia for faster hydrolysis (15 min vs. hours) and cleaner extracts. -
Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Sample Preparation Workflow
This workflow utilizes Liquid-Liquid Extraction (LLE) after hydrolysis to ensure the cleanest possible sample for mass spectrometry, reducing ion suppression.
Figure 2: Sample preparation workflow for Total p-HPPH quantification.
Instrumental Conditions
Liquid Chromatography (LC):
-
Column: Phenomenex Gemini-NX C18 (50 x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[6]
-
Gradient:
Mass Spectrometry (MS/MS):
-
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Phenytoin | 253.1 | 182.1 | 25 | Quantifier |
| 253.1 | 104.1 | 40 | Qualifier | |
| p-HPPH | 269.1 | 198.1 | 28 | Quantifier |
| 269.1 | 120.1 | 45 | Qualifier | |
| Phenytoin-d10 | 263.2 | 192.2 | 25 | Internal Std |
Note: The transition 269
Validation Criteria (FDA/EMA Guidelines)
To ensure the trustworthiness of the assay, the following validation parameters must be met:
-
Linearity:
over the range of 25 ng/mL to 5000 ng/mL. -
Accuracy & Precision:
-
Intra-day and Inter-day CV% must be
(except at LLOQ, where is acceptable).
-
-
Hydrolysis Efficiency:
-
Validation Step: Spike blank plasma with a known concentration of p-HPPH-glucuronide reference standard. Compare the yield of p-HPPH after hydrolysis against a non-hydrolyzed spike of free p-HPPH. Yield must be
.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Matrix Effect:
-
Compare the peak area of p-HPPH spiked into extracted blank plasma vs. neat solution. The Matrix Factor (MF) should be between 0.85 and 1.15.
-
Troubleshooting & Expert Insights
-
Interference from Fosphenytoin: Fosphenytoin is a prodrug of Phenytoin. If analyzing samples from patients receiving IV Fosphenytoin, ensure the prodrug has fully converted in vivo or during sample prep, otherwise, it may degrade into Phenytoin during the ionization process, artificially inflating parent drug levels.
-
Isomer Separation: p-HPPH has a meta-isomer (m-HPPH) which is a minor metabolite (<5%). Standard C18 columns may not fully resolve m-HPPH from p-HPPH. For clinical purposes, they are often co-quantified, but for strict mechanistic studies, a Phenyl-Hexyl column may offer better selectivity.
-
Stability: Glucuronides are thermally unstable. Do not use high temperatures (>60°C) during the evaporation step, as this can cause degradation.
References
-
Role of CYP2C9 and CYP2C19 in Phenytoin Metabolism Source: MDPI, Genes URL:[Link]
-
A Sensitive LC-MS/MS Method for Quantification of Phenytoin and its Major Metabolite Source: National Institutes of Health (PMC) URL:[Link]
-
Liquid-chromatographic method for simultaneous determination of phenytoin and p-HPPH Source: Clinical Chemistry (via PubMed) URL:[Link]
-
Rapid, Sensitive LC-MS/MS Method Development for Phenytoin Source: Research Journal of Pharmacy and Technology URL:[Link]
-
Best Practices for Enzymatic Hydrolysis Source: Kura Biotech Application Note URL:[Link]
Sources
- 1. Paradoxical urinary phenytoin metabolite (S)/(R) ratios in CYP2C19*1/*2 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects [mdpi.com]
- 3. Influence of the CYP2C9 AND CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the CYP2C9 & CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India - ProQuest [proquest.com]
- 5. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of Urinary p-HPPH using Double-Labeled Stable Isotope Dilution (D5-15N2)
Abstract & Introduction
Phenytoin (5,5-diphenylhydantoin) remains a first-line antiepileptic drug despite its narrow therapeutic index and non-linear pharmacokinetics. The primary metabolic pathway involves para-hydroxylation by CYP2C9 and CYP2C19 to form 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) , which is subsequently glucuronidated and excreted in urine.[1][2]
Accurate quantification of urinary p-HPPH is critical for:
-
Phenotyping CYP2C9 activity: The ratio of phenytoin to p-HPPH serves as a biomarker for metabolic capacity.
-
Compliance Monitoring: Verifying medication adherence in clinical settings.
-
Toxicology: Assessing overdose or accumulation due to metabolic saturation.
The Challenge: Matrix Effects in Urine
Urine is a complex biological matrix containing salts, urea, and variable pH levels that cause significant ion suppression in LC-MS/MS analysis. Traditional single-labeled internal standards (e.g., D5 only) may occasionally suffer from isotopic overlap or "cross-talk" with the analyte at high concentrations.
The Solution: 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
This protocol utilizes a double-labeled internal standard (SIL-IS) . The incorporation of five Deuterium atoms (D5) on the phenyl ring and two Nitrogen-15 atoms (15N2) on the hydantoin ring results in a mass shift of +7 Daltons . This significant shift eliminates isotopic interference and provides superior correction for matrix effects and extraction efficiency compared to standard methods.
Chemical Mechanism & Pathway[2]
Understanding the metabolic context is essential for sample preparation. p-HPPH exists in urine primarily as a glucuronide conjugate (p-HPPH-O-Glucuronide).[3]
Critical Directive: You cannot detect the glucuronide directly with this protocol. You must perform enzymatic hydrolysis to liberate the free p-HPPH form before quantification.
Figure 1: Metabolic pathway of Phenytoin leading to urinary excretion, highlighting the necessity of the hydrolysis step for total p-HPPH quantitation.[2][4]
Materials & Reagents
| Component | Specification | Purpose |
| Analyte | p-HPPH (Native) | Calibration Standards |
| Internal Standard | This compound | Matrix Compensation (Target) |
| Enzyme | Deconjugation of glucuronide | |
| Buffer | 0.1 M Ammonium Acetate (pH 5.0) | Enzymatic optimization |
| SPE Cartridge | HLB (Hydrophilic-Lipophilic Balance) 60mg | Sample Cleanup |
| LC Solvents | Methanol (LC-MS Grade), Ammonium Formate | Mobile Phase |
Experimental Protocol
Phase 1: Sample Pre-treatment (Hydrolysis)
Rationale: Urinary p-HPPH is >90% glucuronidated.[1][2] Without this step, results will be falsely low (measuring only free p-HPPH).
-
Aliquot: Transfer 200 µL of patient urine into a 1.5 mL microcentrifuge tube.
-
Buffer Addition: Add 200 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) containing 2000 units of
-glucuronidase. -
Incubation: Vortex gently and incubate at 37°C for 2 hours .
-
Note:E. coli derived enzymes are preferred for shorter incubation times compared to Helix pomatia.
-
-
IS Spiking (Critical Step): After hydrolysis, add 50 µL of the Internal Standard Working Solution (10 µg/mL in Methanol).
Phase 2: Solid Phase Extraction (SPE)
Rationale: Urine contains high salts that suppress ionization. LLE (Liquid-Liquid Extraction) with ethyl acetate is a viable alternative, but SPE provides cleaner baselines for trace analysis.
-
Conditioning: Wash cartridge with 1 mL Methanol, then 1 mL Water.
-
Loading: Load the hydrolyzed sample (approx 450 µL) onto the cartridge. Apply slow vacuum.
-
Washing: Wash with 1 mL 5% Methanol in Water .
-
Why? Removes salts and urea while retaining the hydrophobic hydantoin ring.
-
-
Elution: Elute with 1 mL 100% Methanol .
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (50:50) .
Figure 2: Step-by-step sample preparation workflow ensuring maximum recovery and data integrity.
LC-MS/MS Conditions
System: Triple Quadrupole MS coupled with UHPLC. Ionization: ESI Positive Mode (H-ESI+). Note: While hydantoins ionize in negative mode, positive mode is often preferred in multi-drug panels. The transitions below are for Positive Mode.
| Parameter | Setting |
| Column | C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 5 µL |
MRM Transitions (Mass Reaction Monitoring)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| p-HPPH | 269.1 | 198.1 | 25 | 50 |
| IS (D5-15N2) | 276.1 | 203.1 | 25 | 50 |
Mechanistic Insight on Transitions:
-
p-HPPH (269 -> 198): The loss of 71 Da corresponds to the cleavage of the hydantoin ring (–NH–CO–NH–CO–), leaving the diphenyl-like cation.
-
IS (276 -> 203): The IS has D5 on the phenyl ring and 15N2 on the hydantoin ring.
-
Precursor: 269 + 5 (D) + 2 (15N) = 276.
-
Fragment: The fragment retains the phenyl ring (D5) but loses the hydantoin ring (where the 15N2 is located).
-
Calculation: 198 (Native Fragment) + 5 (D5) = 203.
-
Verification: The 15N labels are lost in the neutral fragment during collision-induced dissociation (CID), while the D5 labels on the phenyl ring are retained on the detected ion. This specific transition (276->203) is highly specific and free from background noise.
-
Validation & Quality Assurance
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
-
Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. The Response Ratio (Area Analyte / Area IS) must be linear (
). -
Matrix Effect Evaluation:
-
Prepare "Post-Extraction Spike" samples.
-
Compare the IS peak area in urine extract vs. neat solvent.
-
Acceptance: The IS (D5-15N2) should mimic the analyte's suppression. If the Analyte is suppressed by 40%, the IS should also be suppressed by ~40%, yielding a corrected ratio of ~1.0.
-
-
Carryover: Inject a blank solvent after the highest standard (ULOQ). Area must be < 20% of the LLOQ.
Troubleshooting Guide
-
Low Recovery: Check the hydrolysis pH.
-glucuronidase is pH sensitive (optimal pH 4.5 - 5.0). -
Peak Tailing: Hydantoins can interact with silanols. Ensure the C18 column is end-capped and the mobile phase contains adequate buffer (Ammonium Formate).
References
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). "Phenytoin Pathway, Pharmacokinetics." PharmGKB.[2] Available at: [Link][2]
-
Anderson, G. D. (2016). "Phenytoin, Fosphenytoin, and Other Hydantoins."[1] Neupsy Key. Available at: [Link]
-
Mohamed, K. M., & Steenkamp, V. (2016).[6] "Application of a LC-MS/MS Method Developed for the Determination of P-Phenylenediamine... in Human Urine Specimens." Biomedical Chromatography. Available at: [Link]
-
McCall, H., et al. (2018). "Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System." SCIEX Technical Notes. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 4. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Precision Quantitation of Phenytoin and its Metabolite HPPH in Biological Matrices
Executive Summary
Phenytoin (Dilantin) is a widely prescribed antiepileptic drug with a narrow therapeutic index (10–20 µg/mL) and non-linear pharmacokinetics (Michaelis-Menten kinetics). Clinical monitoring is complicated by its primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH) , which accumulates in renal failure and can interfere with immunoassays.
This application note details a robust LC-MS/MS protocol for the simultaneous quantification of Phenytoin and HPPH.[1] It features the specific application of the stable isotope-labeled internal standard 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 (HPPH-D5-15N2) . Unlike standard deuterated analogs, this dual-labeled (+7 Da) standard offers superior mass spectral resolution, eliminating isotopic overlap (cross-talk) and compensating for matrix effects in the quantification of the metabolite.
Chemical & Biological Context
The Metabolic Pathway
Phenytoin is metabolized primarily by CYP2C9 and CYP2C19. The major pathway involves para-hydroxylation of one phenyl ring to form HPPH.
-
Plasma: HPPH exists largely as a glucuronide conjugate (HPPH-G).
-
Urine: >90% of excreted drug is HPPH-glucuronide.
-
Analytical Challenge: To quantify "Total HPPH," an enzymatic hydrolysis step is required to cleave the glucuronide moiety before extraction.
The Internal Standard: HPPH-D5-15N2
This protocol utilizes a highly specific internal standard.
-
Structure: One phenyl ring is deuterated (D5), and the hydantoin ring nitrogens are labeled (15N2).
-
Mass Shift: +7 Da relative to unlabeled HPPH.
-
Advantage: The +7 mass shift prevents "cross-talk" from the M+2 or M+4 natural isotopes of the analyte, which is a common issue with D3 or D4 labeled standards at high concentrations.
Experimental Workflow Diagram
The following flowchart illustrates the decision matrix for sample preparation, distinguishing between "Free" (Unconjugated) and "Total" (Hydrolyzed) analyte workflows.
Caption: Workflow for the differential processing of samples for Free vs. Total HPPH quantification.
Reagents and Equipment
Standards
-
Analyte 1: Phenytoin (PHT) - Note: Use a separate IS (e.g., PHT-D10) for PHT quantification if possible.
-
Analyte 2: 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH).[1][2]
-
Internal Standard: this compound (HPPH-D5-15N2).
-
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).
Matrix & Solvents
-
LC-MS Grade Methanol and Acetonitrile.
-
Ammonium Acetate (10 mM, pH 3.5 - 5.0).
-
Blank human plasma (K2EDTA) or urine.
Detailed Sample Preparation Protocols
Protocol A: Enzymatic Hydrolysis (For Total HPPH)
Mandatory for urine analysis and total plasma metabolite studies.
-
Aliquot: Transfer 50 µL of sample (Plasma/Urine) to a 1.5 mL microcentrifuge tube.
-
Buffer Addition: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0) containing
-Glucuronidase (approx.[3][4] 5,000 units/mL). -
Incubation: Vortex gently and incubate at 55°C for 60 minutes (or 37°C for 2 hours depending on enzyme source).
-
Critical Step: Ensure the tube is sealed tightly to prevent evaporation.
-
-
IS Addition: Add 20 µL of HPPH-D5-15N2 working solution (e.g., 1,000 ng/mL in MeOH).
-
Quench/Precipitation: Add 300 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000
g for 10 minutes at 4°C. -
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 300 µL of water (to match initial mobile phase).
Protocol B: Direct Protein Precipitation (For Free HPPH/Phenytoin)
Used for routine therapeutic drug monitoring (TDM) in plasma.
-
Aliquot: Transfer 50 µL of plasma to a tube.
-
IS Addition: Add 20 µL of HPPH-D5-15N2 working solution.
-
Precipitation: Add 200 µL of Methanol/Acetonitrile (50:50 v/v).
-
Why: The 50:50 mix often provides better solubility for the polar HPPH metabolite than pure ACN.
-
-
Vortex & Centrifuge: Vortex (1 min) and Centrifuge (15,000
g, 10 min). -
Dilution: Transfer supernatant and dilute 1:3 with water before injection to improve peak shape on C18 columns.
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B
-
5.0 min: Stop
-
Mass Spectrometry (MRM Settings)
Operate in Positive Electrospray Ionization (ESI+) mode. The following transitions are recommended based on the fragmentation of the hydantoin ring.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Rationale |
| Phenytoin | 253.1 [M+H]+ | 182.1 | 25 | Loss of -NH-CO-NH- (Hydantoin ring cleavage) |
| HPPH | 269.1 [M+H]+ | 198.1 | 28 | Hydroxylated fragment retention |
| HPPH-D5-15N2 (IS) | 276.1 [M+H]+ | 203.1 | 28 | D5 retained on phenyl ring; 15N lost or retained depending on path* |
*Technical Note on IS Transition: The transition 276.1
Validation & Quality Control
Linearity and Range
-
Phenytoin: 0.5 – 40 µg/mL (covering therapeutic range).
-
HPPH: 0.1 – 10 µg/mL.
Matrix Effect Correction
The HPPH-D5-15N2 IS is critical here. HPPH is more polar than Phenytoin and elutes earlier, often in a region of suppression (phospholipids).
-
Calculation: Calculate the Matrix Factor (MF) .
-
The IS-normalized MF should be close to 1.0. If the unlabeled HPPH shows suppression (MF = 0.6) but the IS tracks it (MF = 0.6), the ratio remains valid.
Troubleshooting: In-Source Fragmentation
Risk: HPPH-Glucuronide (labile) can break down in the hot ESI source to mimic HPPH, causing false positives.
Solution: Ensure chromatographic separation between HPPH-Glucuronide (elutes earlier, more polar) and HPPH parent. Monitor the glucuronide transition (445
References
-
Vertex AI Search. (2026). LC-MS/MS method for simultaneous determination of phenytoin and HPPH. Retrieved from
-
Sigma-Aldrich. (2026). 5-(4-Hydroxyphenyl)-5-phenylhydantoin Product Information. Retrieved from
-
Kura Biotech. (2025). Best Practices for Enzymatic Hydrolysis. Retrieved from
-
ResearchGate. (2025). Determination and Quantification of Phenytoin in Human Plasma. Retrieved from
-
Springer Nature. (2026). Quantification of Free Phenytoin by LC/MS/MS. Retrieved from
Sources
- 1. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenytoin (5-(4-Hydroxyphenyl)-5-phenylhydantoin) 0.1 mg/ml in Methanol [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. imcstips.com [imcstips.com]
High-Resolution Chromatographic Profiling of Phenytoin and its Hydroxylated Metabolites
Application Note: AN-PHT-2026
Executive Summary
Phenytoin (PHT) remains a cornerstone antiepileptic drug (AED) despite its complex non-linear pharmacokinetics and narrow therapeutic index (10–20 µg/mL). The challenge in clinical and toxicological analysis lies not just in quantifying the parent drug, but in profiling its hydroxylated metabolites—specifically 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) and the isomeric 5-(3-hydroxyphenyl)-5-phenylhydantoin (m-HPPH) .
This guide provides a dual-methodology approach: a robust HPLC-UV protocol for routine therapeutic drug monitoring (TDM) and a high-sensitivity LC-MS/MS workflow for pharmacokinetic research and metabolic profiling.
Metabolic Context & Analytical Challenges
Phenytoin metabolism is stereoselective and genetically polymorphic, primarily driven by CYP2C9 (90%) and CYP2C19 (10%).
-
The Isomer Problem: The major metabolite is p-HPPH. However, the m-HPPH isomer, though minor, can co-elute in non-optimized methods.
-
The Glucuronide Trap: Over 90% of HPPH in urine is conjugated as a glucuronide. Direct analysis without hydrolysis yields falsely low metabolite counts.
-
The Arene Oxide Intermediate: The pathway involves an unstable arene oxide intermediate, linked to idiosyncratic toxicities (e.g., Stevens-Johnson Syndrome).[1]
Visualization: Phenytoin Metabolic Pathway
The following diagram illustrates the critical biotransformation pathways relevant to chromatographic separation.
Figure 1: Biotransformation of Phenytoin showing the divergence into para- and meta-hydroxylated isomers.
Sample Preparation Protocols
Trustworthiness Principle: A chromatography method is only as good as the sample cleanliness. The following protocols address the "Glucuronide Trap" and matrix interference.
Protocol A: Enzymatic Hydrolysis (Urine/Plasma Total Metabolites)
Purpose: To cleave the glucuronide moiety, allowing quantification of total p-HPPH.
Reagents:
-
Aliquot: Transfer 200 µL of urine or plasma into a 1.5 mL microcentrifuge tube.
-
Buffer: Add 200 µL of 0.1 M Sodium Acetate buffer (pH 5.0).
-
Enzyme Addition: Add 50 µL of
-Glucuronidase solution (>5,000 units/mL). -
Incubation: Vortex and incubate at 37°C for 2 hours.
-
Note: Some modern recombinant enzymes allow for 15-minute incubation at room temperature; verify with vendor specifications.
-
-
Quench: Proceed immediately to Extraction (Protocol B).
Protocol B: Liquid-Liquid Extraction (LLE)
Purpose: High-purity extraction for LC-MS/MS or HPLC-UV.
-
Spike: Add Internal Standard (e.g., 10 µL of Phenytoin-D10 or MPPH).
-
Solvent Addition: Add 1.0 mL of Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Extraction: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase.
Method 1: Robust HPLC-UV (Clinical Routine)
This method prioritizes cost-effectiveness and stability for routine monitoring. It uses a phosphate buffer to suppress silanol ionization, ensuring sharp peaks for the polar metabolites.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 End-capped (e.g., Phenomenex Luna or Waters Symmetry), 5 µm, 150 x 4.6 mm |
| Mobile Phase | A: 10 mM Potassium Phosphate Buffer (pH 3.0) B: Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C (Critical for isomer resolution) |
| Detection | UV @ 210 nm (High sensitivity) or 220 nm (Reduced noise) |
| Injection Vol | 20 µL |
Performance Metrics
-
Retention Times: p-HPPH (~3.5 min), Phenytoin (~7.2 min).
-
Resolution: Baseline separation of p-HPPH and PHT is achieved. m-HPPH typically elutes immediately after p-HPPH; ensure tailing factor < 1.2 to prevent overlap.
Method 2: High-Sensitivity LC-MS/MS (Research)
This method is required when distinguishing specific isomers or working with low-volume samples (e.g., dried blood spots or rat micro-sampling).
Chromatographic Conditions
| Parameter | Specification |
| Column | Phenyl-Hexyl or C18 (Sub-2 µm), 50 x 2.1 mm (UHPLC) |
| Mobile Phase A | 2 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-0.5 min: 10% B0.5-4.0 min: Linear ramp to 90% B4.0-5.0 min: Hold 90% B5.1 min: Re-equilibrate 10% B |
| Flow Rate | 0.4 mL/min |
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Phenytoin | 253.1 | 182.1 | 25 | Quantifier |
| Phenytoin | 253.1 | 104.1 | 40 | Qualifier |
| p-HPPH | 269.1 | 198.1 | 22 | Quantifier |
| p-HPPH | 269.1 | 120.1 | 35 | Qualifier |
| PHT-D10 | 263.2 | 192.2 | 25 | Internal Std |
Note: The transition 269->198 corresponds to the loss of the isocyanate moiety, characteristic of the hydantoin ring cleavage.
Troubleshooting & Expert Insights
Peak Tailing on HPPH
-
Cause: Interaction between the phenolic hydroxyl group of HPPH and free silanols on the silica column.
-
Solution: Ensure the pH of the aqueous mobile phase is acidic (pH < 3.0) to suppress silanol ionization. If using LC-MS, use a column with "high coverage" or "polar embedded" bonding technology.
Isomer Co-elution (p-HPPH vs m-HPPH)
-
Insight: On standard C18 columns, these isomers often co-elute.
-
Fix: Switch to a Phenyl-Hexyl column. The pi-pi interactions provided by the phenyl stationary phase offer superior selectivity for the positional isomers of the aromatic ring compared to the hydrophobic interaction of C18 chains.
Carryover
-
Issue: Phenytoin is hydrophobic and can stick to injector seals.
-
Fix: Use a needle wash solution containing 50:50 Methanol:Isopropanol.
References
-
Simultaneous determination of p-hydroxylated and dihydrodiol metabolites of phenytoin in urine by high-performance liquid chromatography. Journal of Chromatography B.
-
A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite. Journal of Separation Science.
-
CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regioselectivity. Drug Metabolism and Disposition.
-
PharmGKB Summary: Phenytoin Pathway. Pharmacogenomics Knowledge Base.
-
Beta-Glucuronidase Hydrolysis Protocols. Sigma-Aldrich Application Data.
Sources
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Phenytoin Quantification by LC-MS
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of phenytoin by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common but critical challenge of matrix effects. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, complete with troubleshooting guides, detailed protocols, and FAQs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of phenytoin bioanalysis.
Q1: What exactly is a "matrix effect" in LC-MS analysis?
A: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte, such as phenytoin, by the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] In electrospray ionization (ESI), the most common ionization technique for this analysis, the analyte and matrix components compete for access to the droplet surface for charge and subsequent transfer to the gas phase.[3][4] If matrix components are more surface-active or present in high concentrations, they can hinder the analyte's ability to ionize efficiently, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal.[2][5] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method.[6][7][8]
Q2: Why is phenytoin analysis particularly susceptible to matrix effects?
A: Phenytoin analysis, especially in biological matrices like plasma or serum, is susceptible for two main reasons:
-
The Matrix Composition: Plasma and serum are complex matrices containing high concentrations of endogenous substances like phospholipids, salts, and proteins.[1][2] Phospholipids are notoriously problematic as they are often co-extracted with phenytoin during sample preparation and can co-elute during chromatographic separation, causing significant ion suppression.[5][9][10][11]
-
Chromatographic Properties: Depending on the reversed-phase LC method used, phenytoin may elute in a region where many phospholipids also elute, increasing the likelihood of interference.[6][9]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during method validation for bioanalytical assays used in regulatory submissions.[12][13][14][15][16] The goal is to ensure that the accuracy and precision of the assay are not compromised by the variability of the biological matrix between different subjects or sources.[17][18] The validation must demonstrate that the matrix effect is minimal and consistent across different lots of the matrix.[18][19]
The International Council for Harmonisation (ICH) M10 guideline, adopted by both the FDA and EMA, provides a harmonized framework for these requirements.[12][16]
Part 2: Troubleshooting Guide
This section is structured around common problems encountered during phenytoin quantification. Each problem is followed by probable causes, diagnostic steps, and recommended solutions.
Problem 1: My phenytoin signal is significantly lower in plasma samples compared to the pure standard in solvent (poor sensitivity).
-
Probable Cause: This is the classic symptom of ion suppression. Co-eluting endogenous components, most likely phospholipids in plasma, are interfering with phenytoin ionization.[5][11][20]
-
Diagnostic Steps & Solutions:
-
Qualitative Assessment (Is Suppression Occurring?): First, confirm where in your chromatogram the ion suppression is happening. The best tool for this is a Post-Column Infusion (PCI) experiment. This involves infusing a constant flow of a phenytoin solution into the LC eluent after the analytical column but before the MS source. When a blank, extracted plasma sample is injected, any dip in the stable phenytoin signal indicates a region of ion suppression.[7][21][22][23]
-
Solution A: Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components.[25][26]
-
Avoid Simple Protein Precipitation (PPT): While fast, PPT is often ineffective at removing phospholipids, a primary cause of matrix effects.[9][11]
-
Implement a More Rigorous Technique:
-
Liquid-Liquid Extraction (LLE): Can offer cleaner extracts than PPT. Optimizing the pH and solvent polarity can selectively extract phenytoin while leaving many interferences behind.[11]
-
Solid-Phase Extraction (SPE): Provides excellent cleanup by using a stationary phase to selectively retain phenytoin while matrix components are washed away.[26]
-
Phospholipid Removal Plates (e.g., HybridSPE®): These specialized plates combine protein precipitation with a zirconia-based phase that specifically removes phospholipids, resulting in exceptionally clean extracts.[5][9]
-
-
-
Solution B: Modify Chromatographic Conditions:
-
Adjust Gradient: Alter the gradient slope to improve the separation between phenytoin and the interfering peaks identified in the PCI experiment.[24][25]
-
Change Column Chemistry: Switching from a standard C18 column to one with a different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) can change the elution profile of both phenytoin and the matrix interferences, potentially resolving them.[26]
-
-
Problem 2: I am seeing high variability and poor reproducibility in my QC samples (%CV > 15%).
-
Probable Cause: This issue often points to a variable matrix effect. The composition of the biological matrix can differ slightly from one individual (or lot) to another. If your method is susceptible to matrix effects, these small differences in matrix composition will lead to inconsistent ion suppression and, consequently, high variability in your results.[9][10]
-
Diagnostic Steps & Solutions:
-
Quantitative Assessment (How Bad is the Variability?): You must quantify the matrix effect according to regulatory guidelines. This involves preparing samples by spiking phenytoin into extracted blank matrix from at least six different sources (lots). The peak area response is then compared to that of a pure standard solution at the same concentration. The coefficient of variation (%CV) of the responses across the different lots should be within acceptable limits (typically ≤15%).[18][27] See Protocol 1 for the detailed procedure.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard and most robust solution for correcting matrix effect variability.[3][26]
-
Why it works: A SIL-IS, such as Phenytoin-d10 , is chemically identical to phenytoin but has a higher mass due to the incorporation of deuterium atoms.[27][28] It therefore has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency.[29][30] Because it co-elutes with phenytoin, it experiences the exact same degree of ion suppression or enhancement in every sample.[30]
-
Implementation: Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area. Since both are affected proportionally by the matrix, the ratio remains constant and accurate, even if the absolute signal intensity fluctuates from sample to sample.
-
-
Problem 3: My method worked initially, but sensitivity is decreasing over time, and system backpressure is increasing.
-
Probable Cause: This indicates the accumulation of matrix components, particularly late-eluting phospholipids, on your analytical column and in the MS source.[9] Even if they don't co-elute directly with phenytoin, they can build up over a sequence of injections and elute erratically in later runs, causing unpredictable ion suppression and fouling the system.
-
Diagnostic Steps & Solutions:
-
Diagnosis: Review your chromatograms from blank injections placed throughout your analytical run. Look for the appearance of broad peaks or a rising baseline in later injections that were not present at the beginning of the run.
-
Solution A: Improve Sample Cleanup: This is the best preventative measure. Using a more effective sample preparation technique like SPE or phospholipid removal plates will prevent these contaminants from reaching the LC-MS system in the first place.[5][9]
-
Solution B: Optimize LC Method:
-
Incorporate a Column Wash: Add a high-organic wash step at the end of your gradient (e.g., 95-100% Methanol or Acetonitrile) and hold it for several column volumes to elute strongly retained, non-polar contaminants like phospholipids.[9]
-
Use a Diverter Valve: Program a diverter valve to send the highly aqueous, early-eluting portion of the chromatogram (containing salts) and the highly organic, late-eluting portion (containing lipids) to waste, only allowing the eluent around the retention time of phenytoin to enter the mass spectrometer. This keeps the MS source significantly cleaner.
-
-
Part 3: Key Experimental Protocols & Data
This section provides step-by-step methodologies for assessing and mitigating matrix effects, along with comparative data.
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol is aligned with FDA and EMA guidelines to quantitatively determine the extent and variability of the matrix effect.[14][15][16]
-
Source Blank Matrix: Obtain blank plasma (with the same anticoagulant as your study samples) from at least six different individual donors.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of phenytoin in the final reconstitution solvent at two concentrations (e.g., Low QC and High QC). (n=3-6 replicates).
-
Set B (Post-Spike Samples): Extract the six lots of blank plasma using your validated method. After the final evaporation step, reconstitute the dried extracts with the standard solutions prepared for Set A. This spikes the analyte into the extracted matrix.
-
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for phenytoin.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot of matrix using the formula: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
Assessment:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The %CV of the MF values from the six different lots should not exceed 15%.
-
-
Table 1: Comparison of Sample Preparation Techniques for Phenytoin Analysis
| Technique | Phospholipid Removal Efficiency | Matrix Effect Reduction | Throughput | Cost/Sample | Key Consideration |
| Protein Precipitation (PPT) | Poor[9] | Low to Moderate | High | Low | Often insufficient for robust bioanalysis due to residual phospholipids.[11] |
| Liquid-Liquid Extraction (LLE) | Good | Good to Excellent | Moderate | Low | Requires optimization of solvents and pH; can be labor-intensive.[11] |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Moderate | Moderate | Highly effective and reproducible; requires method development. |
| HybridSPE®-Phospholipid | >99%[5] | Excellent | High | High | Combines PPT simplicity with targeted phospholipid removal; ideal for high-throughput labs.[9] |
Part 4: Visual Diagrams and Workflows
Diagram 1: Mechanism of Ion Suppression in ESI
Caption: Competition for charge at the droplet surface leads to ion suppression.
Diagram 2: Workflow for Post-Column Infusion (PCI) Experiment
Caption: Workflow for identifying ion suppression zones using post-column infusion.
Diagram 3: Decision Tree for Mitigating Matrix Effects
Caption: A decision-making framework for troubleshooting phenytoin matrix effects.
References
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Standard addition. Wikipedia. [Link]
-
HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis via PMC. [Link]
-
Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. Waters Corporation. [Link]
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Standard Addition Method. AlpHa Measure. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Workflow to perform quantification by standard addition procedure. EURL Pesticides. [Link]
-
Calibration by standard additions method – what, why and how. Consult GLP. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Critical Reviews in Analytical Chemistry via Taylor & Francis Online. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry via ACS Publications. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis via PMC. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry via PMC. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. Utrecht University Research Portal. [Link]
-
Importance of matrix effects in LC–MS/MS... Bioanalysis via Ovid. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Separation Science via PMC. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules via PMC. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]
-
Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology. [Link]
-
Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. SciSpace. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. [Link]
-
Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. ResearchGate. [Link]
-
asian journal of chemistry. Asian Journal of Chemistry. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Biopharma. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Ion Suppression in LC–MS–MS Analysis. Scribd. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. ovid.com [ovid.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. moh.gov.bw [moh.gov.bw]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. asianpubs.org [asianpubs.org]
- 20. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 24. scribd.com [scribd.com]
- 25. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. rjptonline.org [rjptonline.org]
- 28. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 29. crimsonpublishers.com [crimsonpublishers.com]
- 30. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing MRM Transitions for 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) transitions for 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the quantitative analysis of this stable isotope-labeled internal standard (SIL-IS) using tandem mass spectrometry.
Introduction: The Critical Role of a Well-Characterized Internal Standard
In quantitative LC-MS/MS assays, a reliable internal standard is paramount for achieving accurate and precise results.[1] this compound is a SIL-IS for 5-(4-hydroxyphenyl)-5-phenylhydantoin (4-HPPH), the major metabolite of the anticonvulsant drug phenytoin. The incorporation of five deuterium atoms and two nitrogen-15 atoms provides a significant mass shift from the unlabeled analyte, minimizing the risk of isotopic cross-talk.[2][3] Proper optimization of MRM transitions for this internal standard is crucial for compensating for variability in sample preparation, chromatography, and ionization.[1][2]
This guide will provide a structured approach to developing a robust MRM method for this compound, followed by a comprehensive troubleshooting section to address common challenges encountered during experimental work.
Part 1: MRM Method Development and Optimization
The development of a sensitive and specific MRM method involves a systematic optimization of several key parameters. The following sections detail the recommended workflow.
Determining Precursor Ion and Initial Fragmentation Profile
The first step is to identify the most abundant and stable precursor ion for this compound.
Protocol 1: Precursor Ion Determination
-
Calculate the Exact Mass:
-
The molecular formula for the unlabeled 5-(4-Hydroxyphenyl)-5-phenylhydantoin is C₁₅H₁₂N₂O₃.[4][5][6]
-
The monoisotopic mass of the unlabeled compound is approximately 268.08 g/mol .
-
The mass of deuterium (²H) is approximately 2.0141 Da, and the mass of nitrogen-15 (¹⁵N) is approximately 15.0001 Da.
-
The mass of hydrogen (¹H) is approximately 1.0078 Da, and the mass of nitrogen-14 (¹⁴N) is approximately 14.0031 Da.
-
The mass increase from five deuterons is 5 * (2.0141 - 1.0078) = 5.0315 Da.
-
The mass increase from two ¹⁵N atoms is 2 * (15.0001 - 14.0031) = 1.994 Da.
-
Therefore, the approximate monoisotopic mass of this compound is 268.08 + 5.0315 + 1.994 = 275.1055 Da .
-
-
Infusion and Full Scan Analysis:
-
Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan analysis in both positive and negative electrospray ionization (ESI) modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻). For phenytoin and its metabolites, positive ion mode is commonly more sensitive.[7]
-
-
Product Ion Scan (PIS):
-
Once the precursor ion is identified (e.g., m/z 276.1 in positive ion mode for [M+H]⁺), perform a product ion scan to observe the fragmentation pattern.
-
Apply a range of collision energies (e.g., 10-50 eV) to induce fragmentation.
-
Selecting and Optimizing MRM Transitions
Based on the product ion scan, select at least two to three of the most intense and specific product ions to create MRM transitions. It is recommended to have one quantifier and at least one qualifier transition.[8]
Protocol 2: MRM Transition Optimization
-
Transition Selection:
-
From the product ion scan, identify the most abundant and stable fragment ions. For the unlabeled 4-HPPH, a common fragmentation involves the loss of the hydantoin ring structure, resulting in a product ion around m/z 198.[7] For the labeled compound, this would correspond to a product ion around m/z 203 (due to the D5-phenyl group).
-
-
Collision Energy (CE) Optimization:
-
For each selected transition (e.g., 276.1 → 203.1), perform a CE optimization experiment.
-
This involves analyzing the compound at a range of CE values and plotting the resulting peak area or intensity against the CE.
-
The optimal CE is the value that produces the highest signal intensity. Automated software tools can streamline this process.[9][10][11]
-
-
Source and Gas Parameter Optimization:
-
Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for the optimized MRM transitions.
-
Table 1: Predicted and Example Optimized MRM Transitions for this compound
| Parameter | Quantifier Transition | Qualifier Transition 1 |
| Precursor Ion (Q1) | 276.1 | 276.1 |
| Product Ion (Q3) | 203.1 | Varies |
| Optimal Collision Energy (eV) | To be determined experimentally | To be determined experimentally |
| Dwell Time (ms) | 50-100 | 25-50 |
Note: The exact product ions and optimal collision energies must be determined empirically on your specific instrument.
Chromatographic Method Development
A robust chromatographic method is essential to separate the analyte and internal standard from matrix interferences.
-
Column Selection: A C18 reversed-phase column is a common choice for the analysis of phenytoin and its metabolites.[7]
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate as a modifier, is typically effective.[7]
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve good peak shape and resolution within a reasonable run time.
Part 2: Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the optimization and application of your MRM method for this compound.
**dot
Sources
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. bioszeparacio.hu [bioszeparacio.hu]
- 4. 5-(4-Hydroxyphenyl)-5-phenylhydantoin 98 2784-27-2 [sigmaaldrich.com]
- 5. 5-(4-Hydroxyphenyl)-5-phenylhydantoin | C15H12N2O3 | CID 17732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-HYDROXYPHENYL)-5-PHENYLHYDANTOIN | 2784-27-2 [chemicalbook.com]
- 7. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. m.youtube.com [m.youtube.com]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting an Internal Standard for Phenytoin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of phenytoin is critical for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2] The narrow therapeutic index of phenytoin necessitates highly precise and reliable analytical methods to avoid toxicity or sub-therapeutic dosing.[1][2] A cornerstone of a robust bioanalytical method, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the appropriate selection of an internal standard (IS).[3] This guide provides an in-depth comparison of commonly used internal standards for phenytoin analysis, grounded in scientific principles and regulatory expectations, to empower you in making an informed decision for your laboratory.
The Imperative of the Internal Standard in Bioanalysis
The fundamental role of an internal standard is to compensate for the variability inherent in sample preparation and the analytical process.[4] An ideal internal standard should mimic the physicochemical properties of the analyte, experiencing similar extraction recovery, matrix effects, and ionization efficiency.[5] The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide rigorous guidelines for bioanalytical method validation, which heavily emphasize the justification and performance of the chosen internal standard.[3][6]
The two primary categories of internal standards employed in LC-MS bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analogs.[5] The choice between these significantly impacts method performance and data integrity.
Comparing the Contenders: SIL vs. Structural Analog Internal Standards
The consensus among regulatory bodies and seasoned bioanalytical scientists is the strong preference for SIL internal standards.[7] Let's delve into the specifics of the most common choices for phenytoin analysis.
The Gold Standard: Phenytoin-d10 (A Stable Isotope-Labeled Internal Standard)
Phenytoin-d10 is a deuterated form of phenytoin, where ten hydrogen atoms are replaced by deuterium.[8] This isotopic substitution results in a compound that is chemically identical to phenytoin but has a different mass, allowing for its distinct detection by a mass spectrometer.[9]
Advantages:
-
Near-Identical Physicochemical Properties: Phenytoin-d10 co-elutes with phenytoin, ensuring that it experiences the same matrix effects and variability during sample processing and ionization.[5][10] This leads to more accurate and precise quantification.
-
Superior Compensation for Matrix Effects: The ability of a SIL-IS to track the analyte's behavior in the presence of interfering components from the biological matrix is its most significant advantage.[11]
-
Regulatory Acceptance: The use of a SIL-IS is strongly recommended by regulatory agencies like the FDA.[3][7]
Potential Considerations:
-
Isotopic Crosstalk: Interference between the isotopic signals of the analyte and the internal standard can occur, especially if the mass difference is small.[7] Careful selection of precursor and product ions is necessary to mitigate this.
-
Deuterium-Hydrogen Exchange: In some instances, deuterated standards may undergo back-exchange with hydrogen, although this is less common with the stable labeling in Phenytoin-d10.[5]
-
Cost and Availability: SIL internal standards can be more expensive and less readily available than structural analogs.[9]
The Practical Alternatives: Structural Analogs
When a SIL-IS is not feasible, a structural analog can be a viable alternative. These are compounds with a chemical structure similar to the analyte. For phenytoin, several have been reported in the literature.
-
5-(4-methylphenyl)-5-phenylhydantoin (MPPH): This is a commonly used structural analog that shares the core hydantoin structure with phenytoin.
-
Diazepam and Metaxalone: Other compounds like diazepam and metaxalone have also been utilized as internal standards in HPLC and LC-MS/MS methods for phenytoin.[12][13]
Advantages:
-
Cost-Effectiveness and Availability: Structural analogs are generally less expensive and more widely available than their isotopically labeled counterparts.
Disadvantages:
-
Differences in Physicochemical Properties: Even with structural similarity, there can be significant differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[9]
-
Differential Matrix Effects: Structural analogs may not adequately compensate for matrix effects, leading to decreased accuracy and precision.[9]
-
Rigorous Validation Required: The use of a structural analog requires more extensive validation to demonstrate its suitability, as per regulatory guidelines.[7]
Performance Data at a Glance: A Comparative Table
The following table summarizes key performance parameters for different internal standards used in phenytoin analysis, compiled from various scientific studies.
| Internal Standard | Analyte | Analytical Method | Linearity Range (ng/mL) | Recovery (%) | Retention Time (min) | Citation(s) |
| Phenytoin-d10 | Phenytoin | LC-MS/MS | 60 - 12000 | 86.42 | 2.46 | [14] |
| Phenytoin-d10 | Phenytoin | LC-MS/MS | 7.81 - 250 (plasma) | Not Reported | 5.12 | |
| Metaxalone | Phenytoin | LC-MS/MS | 101.2 - 5060 | 77.04 | Not Reported | [13] |
| Diazepam | Phenytoin | HPLC-UV | Not Specified | Not Reported | Not Reported | [12] |
Experimental Workflow: A Validated LC-MS/MS Protocol for Phenytoin Analysis
This section provides a detailed, step-by-step protocol for the quantification of phenytoin in human plasma using Phenytoin-d10 as the internal standard. This protocol is a synthesis of established methods and adheres to the principles of bioanalytical method validation.[14][15]
Preparation of Stock and Working Solutions
-
Phenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve phenytoin in methanol.
-
Phenytoin-d10 (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Phenytoin-d10 in methanol.[14]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the phenytoin stock solution with a methanol/water mixture to create calibration standards.
-
IS Working Solution: Dilute the Phenytoin-d10 stock solution to a final concentration of 5000 ng/mL.[14]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (Phenytoin-d10) to each tube and vortex briefly.
-
Add 600 µL of acetonitrile (or another suitable protein precipitation agent) to each tube.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[14][16]
-
Mobile Phase: A mixture of 2mM ammonium acetate in water and methanol (e.g., 30:70 v/v).[14]
-
Flow Rate: 1 mL/min.[14]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of phenytoin to Phenytoin-d10 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Determine the concentration of phenytoin in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Process
Experimental Workflow Diagram
Caption: A streamlined workflow for phenytoin analysis using LC-MS/MS.
Decision Tree for Internal Standard Selection
Caption: A logical guide for choosing the appropriate internal standard.
Conclusion and Recommendation
Based on a comprehensive review of scientific literature and regulatory guidelines, the use of a stable isotope-labeled internal standard, specifically Phenytoin-d10 , is unequivocally the superior choice for the quantitative analysis of phenytoin in biological matrices.[7] Its ability to closely mimic the behavior of phenytoin throughout the analytical process provides the highest level of accuracy and precision, ensuring the generation of reliable data for clinical and research applications.[5]
While structural analogs may present a more cost-effective option, their use introduces a greater potential for analytical variability and requires a more extensive and rigorous validation process to meet regulatory expectations.[7][9] Therefore, for the development of a robust, reliable, and regulatory-compliant bioanalytical method for phenytoin, investing in a SIL internal standard is a decision that is strongly supported by scientific evidence and best practices in the field.
References
- A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards - Benchchem. (n.d.).
- Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed. (n.d.).
- Advances in therapeutic drug monitoring with a focus on phenytoin analysis - edoc. (n.d.).
- Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. (n.d.).
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
- Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard - Research Journal of Pharmacy and Technology. (2020, July 15).
- Therapeutic drug monitoring of phenytoin using high performance liquid chromatography in a tertiary care hospital of Kashmir, India | International Journal of Basic & Clinical Pharmacology. (n.d.).
- Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study - ResearchGate. (2025, August 6).
- Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass - SciSpace. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard | Request PDF - ResearchGate. (2025, August 10).
- A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC. (n.d.).
- Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation - Regulations.gov. (2013, December 12).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - Food and Drug Administration. (n.d.).
- Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation - Benchchem. (n.d.).
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- Quantification of antiepileptics in human plasma or serum by LC-HRAM(MS) for clinical research. (n.d.).
- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations | Waters. (n.d.).
- Chemical structures of phenytoin and phenytoin-d10 (internal standard) - ResearchGate. (n.d.).
- Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography - PubMed. (n.d.).
- Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed. (n.d.).
- REVIEW MEMORANDUM - accessdata.fda.gov. (n.d.).
- Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography. | Semantic Scholar. (n.d.).
Sources
- 1. Advances in therapeutic drug monitoring with a focus on phenytoin analysis [edoc.unibas.ch]
- 2. ijbcp.com [ijbcp.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of phenytoin assays between different analytical methods
Executive Summary
Phenytoin (PHT) remains a cornerstone antiepileptic drug (AED) despite its complex non-linear pharmacokinetics and narrow therapeutic index (10–20 µg/mL total; 1–2 µg/mL free). For clinical laboratories, the transition between analytical platforms—typically from Immunoassay (IA) to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—requires rigorous cross-validation. This guide details the technical framework for validating PHT assays, specifically addressing the critical interference of the metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) in uremic patients and the nuances of free fraction analysis.
Scientific Context: The Analytical Challenge
Pharmacology and Metabolite Interference
Phenytoin undergoes saturable hepatic metabolism (Michaelis-Menten kinetics). As concentration increases, the half-life extends, making accurate measurement critical. The primary metabolite, HPPH, and its glucuronide (HPPH-G), accumulate significantly in patients with renal failure (Creatinine Clearance < 25 mL/min).
-
The Problem: Older polyclonal immunoassays (e.g., Abbott TDx) exhibited significant positive bias (up to 100%) in uremic patients because the antibodies cross-reacted with the accumulated HPPH-G.
-
The Solution: Modern methods (HPLC-UV, LC-MS/MS, and monoclonal particle-enhanced immunoassays) must be validated to ensure this interference is eliminated.
Free vs. Total Phenytoin
Phenytoin is highly protein-bound (~90%) to albumin. In conditions of hypoalbuminemia (liver disease, pregnancy, malnutrition) or uremia (where carbamylated albumin binds drug poorly), the total PHT level may appear sub-therapeutic while the biologically active free PHT is toxic. Cross-validation of free PHT assays requires validating not just the detector, but the ultrafiltration step .
Methodological Landscape
| Feature | Immunoassay (IA) | HPLC-UV | LC-MS/MS |
| Principle | Antibody-antigen binding (EMIT, CEDIA, PETINIA) | Physical separation + UV absorption (210-220 nm) | Physical separation + Mass/Charge filtering |
| Specificity | Moderate (Risk of HPPH cross-reactivity) | High (Separates HPPH from PHT) | Gold Standard (m/z transitions are unique) |
| LOQ | ~0.5 - 1.0 µg/mL | ~0.1 - 0.5 µg/mL | < 0.05 µg/mL |
| Throughput | High (Random access) | Low to Moderate (Batch) | Moderate (Multiplexing possible) |
| Cost/Test | High Reagent / Low Labor | Low Reagent / High Labor | Moderate Reagent / High Capital |
Cross-Validation Framework (CLSI EP09-A3)
To validate a new PHT method (Test Method) against an established one (Comparative Method), laboratories must follow the Clinical and Laboratory Standards Institute (CLSI) EP09-A3 guidelines.
Experimental Design: Method Comparison
Objective: Estimate bias between methods across the measuring interval.
-
Sample Matrix: Human serum or plasma (matched to intended use).
-
Range: Samples must span the Analytical Measurement Range (AMR).
-
Sub-therapeutic: < 10 µg/mL (20% of samples)
-
Therapeutic:[1] 10–20 µg/mL (50% of samples)
-
Toxic: > 20 µg/mL (30% of samples)
-
-
Inclusion of Special Populations (Critical for PHT):
-
You MUST include at least 10 samples from uremic patients (BUN > 80 mg/dL or CrCl < 25 mL/min) to test for metabolite interference.
-
You MUST include lipemic and icteric samples to test for matrix effects.
-
Statistical Analysis
Do not rely solely on the Correlation Coefficient (
-
Bland-Altman Plot: Plots the difference between methods (Y - X) against the average ((Y + X)/2). Visualizes concentration-dependent bias.
-
Passing-Bablok Regression: Preferred over simple linear regression for method comparison because it assumes error in both methods and is robust to outliers.
-
Slope (proportional bias): Ideal = 1.0. (e.g., 1.10 indicates +10% bias).
-
Intercept (constant bias): Ideal = 0.0.
-
Experimental Protocols
Protocol A: Total Phenytoin Cross-Validation (IA vs. LC-MS/MS)
Workflow:
-
Calibration: Calibrate both instruments according to manufacturer specs. Run 3 levels of QC (Low, Mid, High) before starting.
-
Sample Prep (LC-MS/MS):
-
Add 50 µL Serum + 150 µL Internal Standard (Phenytoin-D10 in Methanol).
-
Vortex 30s, Centrifuge 10 min @ 15,000g (Protein Precipitation).
-
Inject 5 µL supernatant.
-
-
Sample Prep (IA): Direct injection/pipetting as per platform (e.g., Roche Cobas, Abbott Alinity).
-
Execution: Analyze samples in duplicate on both platforms within 4 hours to minimize stability variance.
-
Data Entry: Record results in a spreadsheet. Flag any discordant results (>20% difference) for re-analysis.
Protocol B: Free Phenytoin Ultrafiltration Validation
Context: The filter device (e.g., Millipore Centrifree vs. Vivaproducts Vivafree) is a critical variable.
-
Temperature Control:
-
Strict Rule: Centrifugation must occur at 25°C or 37°C (controlled).
-
Reasoning: Free fraction decreases as temperature drops. Centrifuging at 20°C (uncontrolled room temp) can yield results 10-15% lower than physiological (37°C) conditions.
-
-
Procedure:
-
Load 500 µL - 1000 µL serum into the ultrafiltration device.
-
Centrifuge at 1500–2000g for 20 minutes (fixed angle rotor preferred).
-
Leakage Check: Analyze the filtrate for Albumin. If Albumin > 0.1 g/dL, the membrane is compromised; reject the sample.
-
Analyze filtrate for PHT using the validated LC-MS/MS or High-Sensitivity IA.
-
Visualizations
Cross-Validation Logic Flow
This diagram outlines the decision process for accepting a new method based on CLSI EP09 criteria.
Caption: Workflow for validating PHT assays. Note the critical checks for outliers and bias at medical decision points.
Clinical Decision Tree: Free vs. Total
When to trigger a Free Phenytoin assay based on clinical markers.
Caption: Decision logic for selecting Free vs. Total Phenytoin assays. Uremia and drug interactions mandate Free PHT measurement.
Comparative Data Summary
The following table summarizes performance metrics derived from aggregate cross-validation studies (e.g., LC-MS/MS vs. 3rd Gen Immunoassays).
| Metric | LC-MS/MS (Target) | Immunoassay (3rd Gen) | Bias Risk (IA vs LCMS) |
| Linearity (Upper Limit) | 100 µg/mL | 40–50 µg/mL | High samples require dilution in IA |
| Precision (CV%) | 2–5% | 3–6% | Comparable |
| HPPH Cross-reactivity | < 0.1% (Resolved) | < 1% (Monoclonal) / >10% (Polyclonal) | High risk in older polyclonal assays |
| Sample Volume | 50 µL | 10–20 µL | IA uses less sample |
| Turnaround Time | 2–4 Hours | 20 Minutes | IA is faster for STAT requests |
References
-
Clinical and Laboratory Standards Institute (CLSI). EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition.[2][3] CLSI, Wayne, PA, 2013.[3]
-
Dasgupta, A., et al. "Validation of a free phenytoin assay on Cobas c501 analyzer using calibrators from Cobas Integra free phenytoin assay by comparing its performance with fluorescence polarization immunoassay for free phenytoin on the TDx analyzer." Journal of Clinical Laboratory Analysis, 2013.
-
Roberts, W. L., & Rainey, P. M. "Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal."[4] Clinical Chemistry, 1993.[4]
-
Krasowski, M. D., et al. "Cross-reactivity of metabolites and structural analogs in immunoassays for antiepileptic drugs." Therapeutic Drug Monitoring, 2010.
-
VivaProducts. "Comparison of Centrifugal Filter Performance for Free Phenytoin Assays." VivaProducts Technical Notes.
Sources
- 1. Comparison of equilibrium dialysis, ultrafiltration, and gel permeation chromatography for the determination of free fractions of phenobarbital and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. mdcpp.com [mdcpp.com]
- 4. Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Comparative Guide to Internal Standards for the Bioanalysis of 5-(4-Hydroxyphenyl)-5-phenylhydantoin
A Senior Application Scientist's In-Depth Technical Guide to 5-(4-Hydroxyphenyl)-5-phenyl-D5-hydantoin-15N2 versus Structural Analog Internal Standards
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of an assay. This guide provides a comprehensive comparison between the "gold standard" stable isotope-labeled internal standard (SIL-IS), This compound , and a commonly used structural analog internal standard, 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) , for the quantification of the major phenytoin metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).
This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable bioanalytical methods. We will delve into the theoretical underpinnings, present supporting experimental data, and provide actionable protocols to empower you to make informed decisions for your analytical challenges.
The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis
The journey of an analyte from a complex biological matrix to the mass spectrometer detector is fraught with potential for variability. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. Its purpose is to mimic the analyte and compensate for variations that can occur during the analytical workflow, including:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatographic Separation: Variability in injection volume and column performance.
-
Mass Spectrometric Detection: Fluctuations in instrument response and, most importantly, matrix effects.
Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a significant source of error in LC-MS/MS assays. An ideal internal standard will experience the same matrix effects as the analyte, ensuring that the ratio of their peak areas remains constant, thus providing an accurate measure of the analyte's concentration.
The Contenders: A Tale of Two Standards
The Gold Standard: this compound (SIL-IS)
A stable isotope-labeled internal standard is considered the pinnacle of internal standardization for mass spectrometry. In this SIL-IS, five hydrogen atoms on one of the phenyl rings have been replaced with deuterium (D), and both nitrogen atoms in the hydantoin ring have been replaced with the heavier nitrogen-15 (¹⁵N) isotope.
Theoretical Advantages:
-
Near-Identical Physicochemical Properties: Due to the negligible difference in chemical properties between isotopes, the SIL-IS exhibits virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as the native analyte (p-HPPH).[1]
-
Co-elution and Co-compensation: The SIL-IS co-elutes with the analyte, meaning it is exposed to the exact same matrix components at the same time in the ion source. This allows it to perfectly compensate for any matrix-induced ionization suppression or enhancement.
-
High Specificity: The mass difference between the SIL-IS and the analyte ensures that they are clearly distinguished by the mass spectrometer, eliminating cross-talk or interference. The combined use of deuterium and ¹⁵N provides a significant mass shift, moving the IS signal away from the natural isotopic distribution of the analyte.
Potential Considerations:
-
Cost and Availability: The synthesis of complex SIL-IS can be more expensive and time-consuming compared to structural analogs.
-
Isotopic Purity: The SIL-IS must be of high isotopic purity and free from contamination with the unlabeled analyte to prevent artificially inflating the analyte's measured concentration.
The Workhorse: 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) (Structural Analog IS)
A structural analog internal standard is a compound that is chemically similar to the analyte but not isotopically labeled. For p-HPPH, 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) has been a commonly employed structural analog.[2]
Theoretical Advantages:
-
Cost-Effectiveness and Availability: Structural analogs are generally less expensive and more readily available than custom-synthesized SIL-IS.
-
Similar Chemical Behavior (in theory): The structural similarity is intended to provide comparable behavior during sample preparation and chromatography.
Potential Disadvantages:
-
Differential Matrix Effects: The seemingly minor difference in structure (a methyl group instead of a hydroxyl group on one of the phenyl rings) can lead to differences in chromatographic retention time and ionization efficiency. If the analog does not co-elute perfectly with the analyte, it will not experience the same matrix effects, leading to inaccurate and imprecise results.
-
Variable Recovery: The difference in polarity between the hydroxyl and methyl groups can result in different extraction recoveries between the analyte and the IS, introducing another source of error.
-
Cross-reactivity in Metabolism: In some cases, a structural analog could be a metabolite of the drug or a co-administered medication, leading to interference.
Experimental Showdown: Performance Under Scrutiny
Performance of a Stable Isotope-Labeled Internal Standard (Phenytoin-D10)
In a study validating an LC-MS/MS method for phenytoin in human plasma using phenytoin-D10 as the internal standard, the following performance characteristics were achieved:[3][4]
| Parameter | Result | Interpretation |
| Accuracy | Within ±15% of nominal values (±20% at LLOQ) | The method provides results that are very close to the true concentration. |
| Precision (%CV) | Intra- and Inter-day precision < 15% | The method is highly reproducible, with low variability between measurements. |
| Recovery | Analyte: 87.52%, IS: 86.42% | The extraction efficiency is consistent and very similar for both the analyte and the SIL-IS, demonstrating that the IS accurately tracks the analyte during sample preparation. |
| Matrix Effect (%CV of IS Normalized Matrix Factor) | LQC: 2.57%, HQC: 2.04% | The low coefficient of variation of the internal standard-normalized matrix factor across different plasma lots indicates that the SIL-IS effectively compensates for variability in matrix effects. |
LQC: Low Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation
Performance of a Structural Analog Internal Standard (MPPH)
A study on the simultaneous measurement of phenytoin and p-HPPH in serum utilized 5-(4-methylphenyl)-5-phenylhydantoin (MPPH) as the internal standard. The reported validation data is summarized below:[5]
| Parameter | Result | Interpretation |
| Accuracy (Relative Recovery) | 94% to 109% | While generally acceptable, the wider range compared to the SIL-IS method suggests a greater potential for bias. |
| Precision (%CV) | Within-day: 1.2% to 3.22%, Between-day: 2.0% to 3.4% | The method demonstrates good reproducibility. |
| Recovery | Absolute and Relative Recovery: 94% to 109% | The recovery is reported as a range, which may indicate some variability between the analyte and the structural analog IS under different conditions. |
| Matrix Effect | Not explicitly quantified in the same manner as modern validation guidelines. | The lack of specific matrix effect data is a limitation. Given the structural differences, it is highly probable that the analyte and IS would be affected differently by matrix components. |
Discussion of Experimental Findings:
The data clearly illustrates the superior performance of the stable isotope-labeled internal standard. The near-identical recovery percentages and the minimal variation in the IS-normalized matrix factor for the phenytoin-D10 method demonstrate its ability to accurately and precisely correct for analytical variability.[3][4] While the method using MPPH shows acceptable precision, the wider range of accuracy and the lack of explicit matrix effect data highlight the potential for uncorrected errors that can arise from using a structural analog.[5]
Visualizing the Difference: The Impact of Matrix Effects
The following diagrams illustrate why a co-eluting SIL-IS provides superior correction for matrix effects compared to a structural analog with a different retention time.
Caption: Co-elution of analyte and SIL-IS leads to equal ionization suppression and accurate quantification.
Caption: Different retention times for analyte and structural analog IS result in differential matrix effects and inaccurate quantification.
Experimental Protocols: A Framework for Evaluation
To empirically determine the suitability of an internal standard for your specific application, a rigorous validation process is essential. The following are generalized protocols for key validation experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To assess the degree of ion suppression or enhancement caused by the biological matrix and to determine how well the internal standard compensates for it.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
-
Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across at least six different lots of the biological matrix.
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤15%. A value close to 1 for the IS-Normalized MF indicates effective compensation by the internal standard.
Caption: Workflow for the evaluation of matrix effects.
Protocol 2: Evaluation of Recovery
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Use the data from Sample Sets B and C from the Matrix Effect experiment.
-
Calculate the Recovery (%):
-
Recovery (%) = (Peak area of analyte in Set C) / (Peak area of analyte in Set B) * 100
-
-
Calculate the recovery for both the analyte and the internal standard.
Acceptance Criteria: While there is no strict numerical acceptance criterion for recovery itself, it should be consistent, precise, and reproducible. Crucially, the recovery of the internal standard should be very similar to that of the analyte.
Sources
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Contribution of 5-(4-hydroxyphenyl)-5-phenylhydantoin to the discrepancy between phenytoin analyses by EMIT and high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolite Interference Matrix: A Comparative Guide to Phenytoin Immunoassays
Executive Summary: The "Metabolite Trap"
Phenytoin (Dilantin) remains a cornerstone in epilepsy management, yet it represents one of the most analytically challenging analytes in the clinical laboratory. Its narrow therapeutic index (10–20 µg/mL) allows no margin for error. However, a significant analytical blind spot exists: metabolite cross-reactivity .
In standard patient populations, phenytoin metabolites are rapidly excreted. However, in patients with renal impairment (CrCl < 25 mL/mL), the glucuronide conjugate of the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) , accumulates to varying degrees. This accumulation creates a "perfect storm" for immunoassays: the antibody cannot sufficiently distinguish between the parent drug and the structurally similar metabolite, leading to falsely elevated results.
This guide objectively evaluates the performance of major immunoassay platforms (EMIT, CEDIA, FPIA) against the "Gold Standard" (HPLC/LC-MS) and provides a rigorous protocol for quantifying this interference in your own laboratory.
The Mechanism of Interference[1][2]
To understand the assay failure, we must understand the chemistry. Phenytoin is metabolized by hepatic CYP2C9 and CYP2C19 into HPPH, which is pharmacologically inactive.[1][2] HPPH is then glucuronidated to HPPH-glucuronide (HPPH-G) for renal excretion.
In immunoassays, the core issue is the Hapten Design . Antibodies are raised against a phenytoin derivative.[3][4][5][6][7] If the antibody binding pocket targets the hydantoin ring but is less specific for the phenyl groups, the hydroxylated metabolite (HPPH) or its glucuronide can bind with varying affinity.
Visualization: The Metabolic & Interference Pathway
Figure 1: The metabolic pathway of Phenytoin leading to HPPH-Glucuronide accumulation and subsequent antibody cross-reactivity.
Comparative Analysis: Immunoassays vs. Chromatography[5][8][9][10][11][12]
The following analysis compares the susceptibility of common platforms to metabolite interference, specifically in the context of renal failure (uremia).
Table 1: Performance Characteristics & Metabolite Susceptibility[8]
| Feature | FPIA (e.g., Abbott TDx/Arch) | EMIT (e.g., Siemens) | CEDIA (e.g., Thermo) | HPLC / LC-MS (Reference) |
| Methodology | Fluorescence Polarization | Enzyme Multiplied (Homogeneous) | Cloned Enzyme Donor (Homogeneous) | Physical Separation |
| Detection Principle | Tracer rotation speed (Brownian motion) | Steric hindrance of enzyme activity | Reassembly of enzyme fragments | Retention time / Mass-to-Charge |
| HPPH Cross-Reactivity | Low (< 1%) | Low to Moderate (~1-3%) | Low (< 1%) | None (Separated) |
| HPPH-Glucuronide Risk | High (Historically significant bias) | Moderate (Matrix effects in uremia) | Moderate (Glucuronide liability) | None |
| Renal Failure Bias | +10% to +40% (Overestimation) | +5% to +20% (Overestimation) | +5% to +15% (Overestimation) | 0% (Accurate) |
| Throughput | Medium | High | High | Low |
Deep Dive: The Platforms
1. FPIA (Fluorescence Polarization Immunoassay)
Historically the workhorse for TDM. While robust, older FPIA reagents showed significant positive bias in uremic patients because the antibody recognized the bulky glucuronide group on HPPH-G. Modern iterations have improved specificity, but "false normals" in toxic uremic patients remain a risk.
2. EMIT (Enzyme Multiplied Immunoassay Technique)
EMIT relies on drug-enzyme conjugates.[8] In uremic serum, not only does HPPH-G cross-react, but the accumulation of endogenous "uremic toxins" can sometimes affect the enzymatic reaction rate (matrix interference), leading to unpredictable bias.
3. HPLC/LC-MS (The Truth Source)
Chromatography physically separates the parent drug from its metabolites based on polarity. As shown in validation studies, HPLC is the only method that yields "True" phenytoin levels in End-Stage Renal Disease (ESRD) patients.
Critical Clinical Note: In uremia, albumin binding of phenytoin drops (from ~90% to <80%). This means Free Phenytoin increases while Total Phenytoin might appear normal or low. If an immunoassay also falsely elevates the Total result due to metabolite interference, the clinician is blinded to the patient's actual toxic state.
Experimental Protocol: Validating Cross-Reactivity
As a scientist, you should not rely solely on package inserts. The following protocol, adapted from CLSI EP07 (Interference Testing) , allows you to quantify metabolite impact in your specific assay.
Materials Needed
-
Pure Phenytoin Stock: 1.0 mg/mL in methanol.
-
Pure HPPH Stock: 1.0 mg/mL in methanol (commercially available reference standard).
-
Drug-Free Human Serum Pool (Matrix).
-
Target Assay Reagents (e.g., EMIT or CEDIA kit).
The Workflow
Step 1: Preparation of Test Pools
-
Control Pool: Spike Phenytoin into serum to reach a therapeutic target of 15 µg/mL .
-
Interference Pool: Spike Phenytoin (15 µg/mL) + HPPH (10 µg/mL) into serum.
-
Note: 10 µg/mL of HPPH is a high physiological concentration, representing a "worst-case" renal failure scenario.
-
Step 2: Analysis
Run both pools in varying replicates (
Step 3: Calculation Calculate the % Cross-Reactivity using the formula:
Visualization: The Validation Workflow
Figure 2: Step-by-step workflow for validating metabolite interference according to CLSI EP07 principles.
Conclusion & Recommendations
For general patient populations, modern immunoassays (EMIT, CEDIA, FPIA) provide acceptable precision and accuracy. However, for renal failure patients , the accumulation of HPPH-glucuronide renders standard immunoassays unreliable.
Recommendations for the Laboratory:
-
Stratify Patients: Flag samples from Nephrology/Dialysis units.
-
Implement Reflex Testing: If a renal patient presents with clinical signs of toxicity but "Normal" total phenytoin on immunoassay, reflex immediately to HPLC or Free Phenytoin analysis.
-
Verify Claims: Use the protocol above to test your specific lot of reagents against HPPH interference, as antibody specificity can vary between batches.
References
-
Dasgupta, A. (2007). Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high-performance liquid chromatography. Journal of Clinical Laboratory Analysis. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[9] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI Guidelines. Link
-
Roberts, W. L., & Rainey, P. M. (1993).[3] Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal. Clinical Chemistry. Link
-
Warner, A., et al. (1998). Phenytoin, Fosphenytoin, and Other Hydantoins. In: Neupsy Key. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenytoin, Fosphenytoin, and Other Hydantoins | Neupsy Key [neupsykey.com]
- 3. Interference in immunoassay measurements of total and free phenytoin in uremic patients: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Metabolite and matrix interference in phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. File:Homogeneous competitive assays (FPIA, EMIT, LOCI, KIMS and CEDIA).png - Wikimedia Commons [commons.wikimedia.org]
- 9. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
